Cyclo(Phe-Pro)
Description
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been reported in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933019 | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-26-8, 14705-60-3, 26488-24-4 | |
| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 64863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanyl-prolyl diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Basic Chemical Properties of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-phenylalanyl-L-proline), commonly abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are prevalent secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Cyclo(Phe-Pro) has garnered significant scientific interest due to its diverse biological activities, which include roles in bacterial communication (quorum sensing), modulation of host immune responses, and potential as an antifungal agent.[1] This guide provides a detailed overview of its fundamental chemical properties, analytical methodologies, and key biological signaling pathways.
Physicochemical Properties
Cyclo(Phe-Pro) is typically isolated or synthesized as a white to off-white solid or powder. Its core chemical structure consists of phenylalanine and proline amino acid residues linked in a cyclic amide structure.
Table 1: Physicochemical Data for Cyclo(L-Phe-L-Pro)
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Synonyms | cFP, Cyclo-L-phenylalanyl-L-proline, A-64863 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 146-148 °C | |
| Boiling Point | 509.5 ± 39.0 °C (Predicted) | |
| Density | 1.26 - 1.3 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C; -20°C for long-term stability |
| Stability | Stable for ≥ 4 years at -20°C. Solutions are unstable and should be prepared fresh.[3] | |
Solubility Profile
The solubility of Cyclo(Phe-Pro) is a critical parameter for its application in biological assays and formulation development. While it has limited solubility in water, it is readily soluble in various organic solvents.
Table 2: Solubility Data for Cyclo(L-Phe-L-Pro)
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Limited | |
| Dimethylformamide (DMF) | 1 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
Spectroscopic and Analytical Data
The structural elucidation and purity assessment of Cyclo(Phe-Pro) rely on several standard analytical techniques.
Table 3: Spectroscopic Data for Cyclo(L-Phe-L-Pro) in CDCl₃
| Technique | Observed Data | Source(s) |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ, ppm): 7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H), 5.92 (s, 1H), 4.32 (dd, J = 10.4, 3.7 Hz, 1H), 4.11 (t, J = 8.1 Hz, 1H), 3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 2H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H), 2.36 (dt, J = 13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H), 2.02–1.87 (m, 2H). | [4] |
| ¹³C NMR | Chemical Shifts (δ, ppm): 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 22.51. | [4] |
| Mass Spectrometry | HRMS (ESI, m/z): [M+H]⁺ calculated for C₁₄H₁₇N₂O₂: 245.1285; observed: 245.1290. Common fragmentation involves the loss of moieties from the diketopiperazine ring.[4][5] | [4] |
| HPLC Assay | Purity ≥95% |
| UV Spectroscopy | in Methanol: λ_max = 220 nm (ε ≈ 3700 M⁻¹cm⁻¹) |[4] |
Experimental Protocols
Synthesis and Purification Workflow
The synthesis of Cyclo(Phe-Pro) stereoisomers can be achieved through established chemical methods, followed by rigorous purification, typically using high-performance liquid chromatography (HPLC).[4][6]
Caption: Workflow for Cyclo(Phe-Pro) Synthesis and Analysis.
Protocol: Semi-Preparative HPLC Purification
A common method for purifying synthetic Cyclo(Phe-Pro) involves reversed-phase HPLC.[6][7]
-
Column: C18 reversed-phase semi-preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water with 0.05% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.05% TFA.
-
Gradient: A linear gradient of 5–95% Mobile Phase B over 10 minutes.
-
Flow Rate: Approximately 15 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Elution: Fractions containing Cyclo(Phe-Pro) typically elute between 7.0 and 7.6 minutes under these conditions.[6]
-
Post-Processing: Collected fractions are pooled and lyophilized to yield the purified peptide as a powder.
Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a powerful technique for the unambiguous assignment of stereochemistry in chiral molecules like Cyclo(Phe-Pro).[4]
-
Instrument: Circular Dichroism Spectrophotometer.
-
Sample Preparation: Dissolve the purified sample in spectroscopic grade methanol to a concentration of 0.1 mg/mL.
-
Cuvette: Use a 1 mm optical path quartz cuvette.
-
Measurement Parameters:
-
Temperature: 25 °C.
-
Wavelength Range: 190 to 300 nm.
-
-
Data Analysis: The resulting spectrum is compared against reference spectra of the known stereoisomers to determine the absolute configuration.[4]
Biological Activity and Signaling Pathways
Cyclo(Phe-Pro) is not an inert molecule; it actively participates in and modulates key biological processes, particularly in host-pathogen interactions.
Inhibition of RIG-I Mediated Antiviral Response
Cyclo(Phe-Pro) is known to suppress the host's innate antiviral immunity. It achieves this by directly targeting the pattern recognition receptor RIG-I (Retinoic acid-inducible gene I).[2][3][8]
-
Binding: Cyclo(Phe-Pro) binds to the 2CARD domain of RIG-I.
-
Inhibition of Ubiquitination: This binding prevents the ubiquitination of RIG-I by the ligase TRIM25.
-
Suppression of Downstream Signaling: The lack of ubiquitination abrogates the activation of IRF-3 (Interferon Regulatory Factor 3).
-
Outcome: The production of Type I Interferons (e.g., IFN-β) is significantly reduced, which can enhance susceptibility to certain viral infections like Hepatitis C Virus (HCV) and influenza.[2][8]
Caption: Inhibition of the RIG-I Signaling Pathway by Cyclo(Phe-Pro).
Role in Bacterial Quorum Sensing
Cyclo(Phe-Pro) is a quorum-sensing (QS) molecule, a chemical signal used by bacteria to coordinate group behaviors based on population density.[2][9][10] In Pseudomonas aeruginosa, the QS system is complex, involving multiple signaling molecules like acyl-homoserine lactones (AHLs). Cyclo(Phe-Pro) can interact with and modulate these LuxR-based QS systems, influencing the expression of virulence factors and biofilm formation.[10][11]
Caption: Modulation of Quorum Sensing in P. aeruginosa by Cyclo(Phe-Pro).
Inhibition of the NF-κB Pathway
In host macrophages, Cyclo(Phe-Pro) has been shown to suppress inflammatory responses stimulated by lipopolysaccharide (LPS). It achieves this by inhibiting key steps in the NF-κB signaling cascade, including the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory gene expression.[1][12]
Conclusion
Cyclo(Phe-Pro) is a structurally simple yet functionally complex cyclic dipeptide. Its well-defined chemical and physical properties, combined with its potent biological activities, make it a molecule of significant interest in the fields of chemical biology, immunology, and drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers working with this important natural product.
References
- 1. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
- 12. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Sources of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-phenylalanyl-L-proline), commonly referred to as Cyclo(Phe-Pro) or cFP, is a naturally occurring cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. Initially identified as a secondary metabolite from various microorganisms, Cyclo(Phe-Pro) has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of Cyclo(Phe-Pro), its wide-ranging natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological effects, including the modulation of key signaling pathways, and presents quantitative data on its various activities to support further research and drug development endeavors.
Discovery and Natural Occurrence
Cyclo(Phe-Pro) is a ubiquitous secondary metabolite produced by a vast array of microorganisms. Its discovery is not attributed to a single event but rather through numerous studies isolating and identifying bioactive compounds from various natural sources. It is frequently found in complex environments such as soil and marine ecosystems, as well as in fermented food products[1].
The biosynthesis of Cyclo(Phe-Pro) is primarily attributed to two enzymatic pathways. The most common route involves non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that can produce a wide variety of peptide-based natural products. Cyclo(Phe-Pro) can be a direct product of an NRPS or a truncated by-product of the synthesis of a larger peptide[2][3]. Additionally, a newer family of tRNA-dependent enzymes known as cyclodipeptide synthases (CDPSs) has been identified as being involved in the biosynthesis of cyclic dipeptides.
Table 1: Natural Sources of Cyclo(Phe-Pro)
| Category | Producing Organism(s) | Source/Environment | Reference(s) |
| Bacteria | Vibrio vulnificus, Vibrio cholerae | Marine environments, human pathogen | [2][4] |
| Streptomyces sp. (e.g., US24 strain) | Soil | [2] | |
| Lactobacillus plantarum | Fermented foods (e.g., kimchi), human gut | [5] | |
| Pseudomonas fluorescens, Pseudomonas alcaligenes | Soil, water | [6] | |
| Burkholderia seminalis | Environmental | ||
| Bacillus subtilis, Bacillus amyloliquefaciens | Soil, marine sediments | [6][7] | |
| Fungi | Aspergillus flavus | Jellyfish-derived | [8] |
| Aspergillus niger | Marine sediment | ||
| Penicillium sp. | Environmental | [9] | |
| Food | Various lactic acid bacteria | Fermented foods (e.g., kimchi, cheese, beer) | [1] |
Experimental Protocols
Isolation and Purification of Cyclo(Phe-Pro) from Microbial Culture
This protocol is a generalized procedure based on methods described for isolating cyclic dipeptides from bacterial and fungal cultures[10].
Workflow for Isolation and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach [mdpi.com]
Cyclo(Phe-Pro) Biosynthesis in Bacteria: A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathways, regulatory networks, and experimental methodologies for the study of a key bacterial signaling molecule.
Introduction
Cyclo(L-phenylalanyl-L-proline), or Cyclo(Phe-Pro) (cFP), is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. It is produced by a wide range of bacteria, including species of Vibrio, Streptomyces, Lactobacillus, and Pseudomonas.[1][2][3] In the microbial world, cFP functions as a crucial signaling molecule, playing a significant role in quorum sensing, biofilm formation, and virulence.[4] Its ability to modulate host-pathogen interactions has also made it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the biosynthesis of cFP in bacteria, detailing the enzymatic pathways, presenting quantitative data, outlining key experimental protocols, and visualizing the associated signaling and experimental workflows.
Core Biosynthesis Pathways
The biosynthesis of Cyclo(Phe-Pro) in bacteria is primarily accomplished through two distinct enzymatic pathways:
-
Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that act as assembly lines for the synthesis of peptides without the involvement of ribosomes. In the context of cFP synthesis, a di-modular NRPS would first activate L-phenylalanine and L-proline as aminoacyl adenylates. These activated amino acids are then tethered to the NRPS via thioester linkages to peptidyl carrier protein (PCP) domains. A condensation (C) domain then catalyzes the formation of the peptide bond between the two amino acids. Finally, a thioesterase (TE) domain at the C-terminus of the NRPS catalyzes the cyclization and release of the dipeptide, forming Cyclo(Phe-Pro).[4][5] In some cases, cFP can also be formed as a byproduct of the synthesis of longer peptides by larger NRPSs.[1]
-
Cyclodipeptide Synthases (CDPSs): This recently discovered family of enzymes utilizes a different mechanism for cyclodipeptide synthesis. Instead of activating free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis. The catalytic cycle involves the sequential binding of two aa-tRNAs. The aminoacyl group of the first aa-tRNA is transferred to a conserved serine residue on the enzyme, forming a covalent intermediate. The second aa-tRNA then delivers its aminoacyl group, which attacks the first aminoacyl group, forming a dipeptidyl-enzyme intermediate. This is followed by an intramolecular cyclization that releases the cyclodipeptide.[5][6]
Quantitative Data on Cyclo(Phe-Pro) Production and Activity
The production and biological activity of Cyclo(Phe-Pro) can vary significantly depending on the bacterial species, culture conditions, and the biological context. The following tables summarize some of the available quantitative data.
| Bacterial Species | Production Yield/Concentration | Reference |
| Streptomyces violascens VS | 2.3 g/L (of a purified antibiotic fraction containing cFP) | [7] |
| Lactobacillus plantarum MiLAB 393 | Not explicitly quantified, but identified as a major antifungal compound | [2] |
| Biological Activity | Effective Concentration | Assay | Reference |
| Antifungal activity against Aspergillus fumigatus | MIC = 20 mg/mL | Microtiter well spore germination bioassay | [2] |
| Inhibition of Staphylococcus aureus biofilm formation | 12.3 mmol/L (inhibited virulence factor production and biofilm formation) | Crystal violet staining | [8] |
| Induction of hydroperoxidase expression in Vibrio vulnificus | 1 mM | qRT-PCR | [9] |
Key Experimental Protocols
Extraction and Purification of Cyclo(Phe-Pro) from Bacterial Culture
This protocol provides a general framework for the extraction and purification of cFP from a liquid bacterial culture. Optimization may be required depending on the bacterial strain and culture medium.
Materials:
-
Bacterial culture broth
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Carefully decant and collect the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (EtOAc) layer will contain the cFP.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.[10][11]
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Filter to remove the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.[12]
-
-
Silica Gel Chromatography (Optional Pre-purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).
-
Collect fractions and analyze them for the presence of cFP using Thin Layer Chromatography (TLC) or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dissolve the partially purified extract in the HPLC mobile phase.
-
Inject the sample onto a preparative or semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid or formic acid). A common gradient is a linear increase from 5% to 95% acetonitrile over 10 minutes.[13][14]
-
Monitor the elution profile using a UV detector at wavelengths such as 210 nm and 254 nm.[14]
-
Collect the fractions corresponding to the cFP peak.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry.
-
Quantification of Cyclo(Phe-Pro) by HPLC-MS/MS
This protocol outlines the general steps for the quantitative analysis of cFP in a bacterial extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
C18 analytical column (e.g., 2.1 x 150 mm, 5 µm particle size).[15]
Sample Preparation:
-
Prepare a calibration curve using a certified standard of Cyclo(Phe-Pro).
-
Prepare the bacterial extract as described in the previous protocol and reconstitute it in a known volume of the initial mobile phase.
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 80-95%) over several minutes to elute the cFP.[15]
-
Flow Rate: 250 µL/min for a 2.1 mm ID column.[15]
-
Injection Volume: 5 µL.[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion for cFP [M+H]⁺ is m/z 245.1.[14][15] Common product ions for fragmentation are m/z 70.2 (immonium ion of Pro) and m/z 120.1 (immonium ion of Phe).[15]
Biofilm Inhibition Assay using Crystal Violet
This assay is a common method to quantify the effect of a compound on bacterial biofilm formation.
Materials:
-
96-well microtiter plates.
-
Bacterial culture.
-
Appropriate growth medium.
-
Cyclo(Phe-Pro) stock solution.
-
0.1% Crystal Violet solution.
-
30% Acetic acid or 95% Ethanol.
-
Plate reader.
Protocol:
-
Inoculum Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture to a standardized optical density (OD600) in fresh medium.
-
Biofilm Formation:
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add different concentrations of Cyclo(Phe-Pro) to the wells. Include a vehicle control (the solvent used to dissolve cFP) and a no-treatment control.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.[16]
-
-
Washing:
-
Carefully remove the planktonic (non-adherent) bacteria from each well by aspiration or gentle decanting.
-
Wash the wells gently with sterile phosphate-buffered saline (PBS) or water to remove any remaining planktonic cells. Repeat this step 2-3 times.[8]
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[16]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Solubilization and Quantification:
-
Allow the plate to air dry.
-
Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[16]
-
Incubate for 10-15 minutes.
-
Measure the absorbance of the solubilized stain in a plate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Biosynthesis pathways of Cyclo(Phe-Pro) in bacteria.
Caption: Cyclo(Phe-Pro) signaling in Vibrio vulnificus.
Caption: Mechanism of biofilm inhibition by Cyclo(Phe-Pro).
Caption: Workflow for Cyclo(Phe-Pro) extraction and purification.
Conclusion
The study of Cyclo(Phe-Pro) biosynthesis in bacteria is a rapidly evolving field with significant implications for microbiology, drug discovery, and biotechnology. Understanding the enzymatic machinery responsible for its production, the regulatory networks it influences, and the precise methodologies to study it are crucial for harnessing its potential. This technical guide provides a foundational understanding for researchers and professionals, offering a consolidated resource of current knowledge and practical protocols. Further research into the quantitative aspects of cFP production and the kinetic characterization of its biosynthetic enzymes will undoubtedly pave the way for novel applications of this versatile signaling molecule.
References
- 1. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis [foodandnutritionjournal.org]
- 14. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
Cyclo(Phe-Pro): A Fungal Secondary Metabolite with Diverse Bioactivities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phenylalanyl-L-Proline), commonly abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of secondary metabolites. Produced by a variety of organisms, including fungi, bacteria, and plants, this stable and structurally rigid molecule has garnered significant attention within the scientific community. Its diverse and potent biological activities, ranging from antimicrobial and anticancer to immunomodulatory and quorum sensing inhibition, position it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of Cyclo(Phe-Pro) as a fungal secondary metabolite, with a focus on its producing organisms, biosynthesis, biological functions, and the experimental methodologies used for its study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to Cyclo(Phe-Pro)
Cyclo(Phe-Pro) is a secondary metabolite produced by various fungal species, notably within the Aspergillus genus, including Aspergillus flavus and Aspergillus fumigatus[1][2][3]. These cyclic dipeptides are characterized by their high stability against enzymatic degradation compared to their linear counterparts, a feature that enhances their potential as therapeutic agents[4]. The biosynthesis of Cyclo(Phe-Pro) in fungi is primarily carried out by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the constituent amino acids, L-phenylalanine and L-proline, in an ATP-dependent manner[5][6].
Biosynthesis of Cyclo(Phe-Pro) in Fungi
The formation of Cyclo(Phe-Pro) in fungi is a fascinating process orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs). These mega-enzymes function as molecular assembly lines, activating and linking amino acids without the use of ribosomes. The biosynthesis can be broken down into three key stages: initiation, elongation, and termination/cyclization.
The Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The NRPS machinery is modular in nature, with each module responsible for the incorporation of a single amino acid. A typical module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid (L-phenylalanine or L-proline) by converting it to an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.
In the case of Cyclo(Phe-Pro) biosynthesis, a di-modular NRPS is involved. The first module recruits and activates L-phenylalanine, while the second module does the same for L-proline. The C domain of the second module then catalyzes the formation of the dipeptide, which remains attached to the T domain of the second module. The final step involves a termination domain, often a Thioesterase (TE) domain, which cleaves the dipeptide from the NRPS and facilitates the intramolecular cyclization to form the stable diketopiperazine ring of Cyclo(Phe-Pro).
Biological Activities of Cyclo(Phe-Pro)
Cyclo(Phe-Pro) exhibits a remarkable spectrum of biological activities, making it a molecule of significant interest for drug development.
Antimicrobial and Antifungal Activity
Cyclo(Phe-Pro) has demonstrated broad-spectrum antibacterial properties[6][7]. It shows synergistic activity with conventional antibiotics against multidrug-resistant pathogens[8][9]. Its antifungal activity has been reported against various fungal species, including Aspergillus fumigatus and Penicillium roqueforti[1][4].
Anticancer Activity
Studies have shown that Cyclo(Phe-Pro) can inhibit the growth of several cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells[4]. It can induce apoptosis in cancer cells, suggesting its potential as an antitumor agent[4]. The combination of Cyclo(Phe-Pro) with other proline-based diketopiperazines has been shown to enhance anti-breast cancer activity by selectively targeting cancer stem cells[10].
Quorum Sensing Inhibition
Cyclo(Phe-Pro) acts as a signaling molecule in bacterial quorum sensing (QS) systems[11][12][13]. It can modulate the expression of virulence factors in pathogenic bacteria like Vibrio cholerae[8]. By interfering with bacterial communication, Cyclo(Phe-Pro) can disrupt biofilm formation, a key factor in chronic infections[14][15].
Immunomodulatory and Antiviral Effects
Cyclo(Phe-Pro) has been shown to modulate host innate immune responses. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα[16][17]. This leads to the suppression of pro-inflammatory cytokine production. Additionally, Cyclo(Phe-Pro) can interfere with the RIG-I-mediated antiviral innate immunity, which may enhance susceptibility to certain viral infections[11][18][19][20].
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Cyclo(Phe-Pro) as reported in the literature.
Table 1: Antimicrobial and Antifungal Activity of Cyclo(Phe-Pro)
| Target Organism | Assay Type | Concentration/Dosage | Effect | Reference |
| Pseudomonas aeruginosa | Zone of Inhibition | Not specified | 18 mm zone | [8] |
| Escherichia coli | Zone of Inhibition | Not specified | 12 mm zone | [8] |
| Bacillus sp. | Zone of Inhibition | Not specified | 19 mm zone | [8] |
| Klebsiella pneumoniae | Zone of Inhibition | Not specified | 18 mm zone | [8] |
| Proteus sp. | Zone of Inhibition | Not specified | 14 mm zone | [8] |
| Aspergillus fumigatus | MIC | 20 mg/mL | Total inhibition | [4] |
| Penicillium roqueforti | MIC | 20 mg/mL | Total inhibition | [4] |
Table 2: Anticancer Activity of Cyclo(Phe-Pro)
| Cell Line | Assay Type | Concentration/Dosage | Effect | Reference |
| HT-29 (Colon Cancer) | SRB Assay | 10 mM | >50% growth inhibition | [4] |
| MCF-7 (Breast Cancer) | SRB Assay | 10 mM | Significant growth inhibition | [4] |
| HeLa (Cervical Cancer) | SRB Assay | 10 mM | Significant growth inhibition | [4] |
| HT-29 (Colon Cancer) | Hoechst 33342 | 5 mM | 18.3% chromatin condensation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Cyclo(Phe-Pro) from fungal sources.
Isolation and Purification of Cyclo(Phe-Pro) from Fungal Culture
This protocol outlines the general steps for extracting and purifying Cyclo(Phe-Pro) from a fungal fermentation broth, such as that of Aspergillus flavus.
Protocol:
-
Fungal Culture: Inoculate Aspergillus flavus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 10-14 days at 28°C with shaking.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute with a gradient of solvents, for example, a chloroform-methanol mixture[8].
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions showing similar TLC profiles and test for biological activity.
-
Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a water-acetonitrile gradient[21].
-
-
Characterization:
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of Cyclo(Phe-Pro) against bacteria and fungi.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., 10⁴ fungal spores/mL or 10⁵ bacterial cells/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare a two-fold serial dilution of Cyclo(Phe-Pro) in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of Cyclo(Phe-Pro) that completely inhibits the visible growth of the microorganism[4].
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Phe-Pro) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve[18][22][23].
Signaling Pathways Modulated by Cyclo(Phe-Pro)
Cyclo(Phe-Pro) exerts its immunomodulatory effects by targeting key signaling pathways involved in inflammation and antiviral responses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Cyclo(Phe-Pro) has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Interference with the RIG-I Signaling Pathway
RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates an antiviral response, leading to the production of type I interferons. Cyclo(Phe-Pro) can bind to RIG-I and inhibit its signaling.
Conclusion and Future Perspectives
Cyclo(Phe-Pro), a secondary metabolite readily produced by various fungi, presents a compelling case for further investigation in the fields of drug discovery and development. Its diverse biological activities, coupled with its inherent stability, make it an attractive scaffold for the design of novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, optimizing its production from fungal sources through metabolic engineering, and exploring its potential in preclinical and clinical studies. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further research into this promising fungal metabolite.
References
- 1. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic data and methodologies required for the unambiguous identification of Cyclo(L-Phenylalanyl-L-Proline), a cyclic dipeptide (also known as a diketopiperazine, DKP) of significant interest in biological and pharmaceutical research. The guide summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for its characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of Cyclo(Phe-Pro), confirming its elemental composition and substructures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for formula determination.
Data Presentation: Mass Spectrometry
The expected mass spectrometric data for Cyclo(Phe-Pro) is summarized below. The monoisotopic mass of the neutral molecule (C₁₄H₁₆N₂O₂) is 244.1212 Da.
| Ion Species | Calculated m/z | Observed m/z | Technique | Source |
| [M+H]⁺ | 245.1285 | 245.1288 / 245.1290 | HRMS (ESI) | [1] |
| [M+H]⁺ | 244.8 | - | LC/MS | [2] |
Table 1: Molecular Ion Data for Cyclo(Phe-Pro).
Upon fragmentation (MS/MS), the protonated molecule yields characteristic ions that correspond to specific structural components of the dipeptide.
| Parent Ion (m/z) | Fragment Ions (m/z) | Interpretation | Source |
| 244.8 | 216.8, 119.9, 70.2 | Loss of CO, Phenylalanine immonium ion, Proline immonium ion | [2] |
Table 2: Key MS/MS Fragmentation Data for Cyclo(Phe-Pro).
Experimental Protocol: Mass Spectrometry
The following protocol outlines a general procedure for the analysis of a purified Cyclo(Phe-Pro) sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation :
-
Dissolve the purified Cyclo(Phe-Pro) sample in a solvent compatible with reverse-phase chromatography, such as a mixture of HPLC-grade water and acetonitrile (e.g., 50:50 v/v).[3]
-
To ensure proper ionization in positive ion mode, add a small amount of an organic acid, typically 0.1% formic acid.[3] Acetic acid can be a substitute if ion pairing is a concern, while trifluoroacetic acid (TFA) should be avoided for low-concentration samples due to potential signal suppression.[3]
-
The sample must be free of non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., SDS, Triton X-100), as these will interfere with ionization and contaminate the instrument.[3] If necessary, perform sample cleanup using solid-phase extraction (SPE) or HPLC desalting.[4]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Data Acquisition :
-
Instrument : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, coupled to an HPLC system is recommended for accurate mass measurements.[1][5]
-
Chromatography : Inject the sample onto a C18 reversed-phase HPLC column. Elute the analyte using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization : Utilize Electrospray Ionization (ESI) in positive ion mode.[1]
-
MS Scan : Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da) to detect the [M+H]⁺ ion.
-
MS/MS Scan : Perform data-dependent acquisition (DDA) or targeted fragmentation of the parent ion (m/z ~245.1) to obtain the fragment ion spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of Cyclo(Phe-Pro). ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts can vary slightly depending on the solvent used.
Data Presentation: ¹H and ¹³C NMR
The following tables summarize the reported NMR data for Cyclo(L-Phe-L-Pro) in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
¹H NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in CD₃OD (ppm)[6] |
|---|---|---|
| Phe-NH | 5.92 (s, 1H) | - |
| Phe-αH | 4.32 (dd, J=10.4, 3.7 Hz, 1H) | 4.46 (t, J=3.9 Hz, 1H) |
| Phe-βH | 3.65–3.54 (m, 1H), 2.84 (dd, J=14.5, 10.3 Hz, 1H) | 3.19 (d, J=3.8 Hz, 2H) |
| Phe-Aromatic | 7.38 (t, J=7.3 Hz, 2H), 7.31 (t, J=7.2 Hz, 1H), 7.25 (d, J=7.5 Hz, 2H) | 7.23–7.32 (m, 5H) |
| Pro-αH | 4.11 (t, J=8.1 Hz, 1H) | 4.09 (dd, J=9.8, 7.2 Hz, 1H) |
| Pro-βH | 2.36 (dt, J=13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H) | 2.08–2.15 (m, 1H) |
| Pro-γH | 2.02–1.87 (m, 2H) | 1.79–1.86 (m, 2H) |
| Pro-δH | 3.68 (dt, J=12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 1H) | 3.52–3.60 (m, 1H), 3.36–3.42 (m, 1H) |
Table 3: ¹H NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).
¹³C NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in CD₃OD (ppm)[6] |
|---|---|---|
| Phe-C=O | 165.05 | 166.93 |
| Pro-C=O | 169.70 | 170.96 |
| Phe-αC | 56.31 | 57.69 |
| Phe-βC | 36.80 | 38.19 |
| Phe-Aromatic C (Quaternary) | 135.77 | 137.39 |
| Phe-Aromatic CH | 129.27, 129.17, 127.60 | 131.04, 129.48, 128.09 |
| Pro-αC | 59.12 | 60.09 |
| Pro-βC | 28.33 | 29.37 |
| Pro-γC | 22.51 | 22.79 |
| Pro-δC | 45.49 | 45.98 |
Table 4: ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of Cyclo(Phe-Pro) is as follows.
-
Sample Preparation :
-
Dissolve approximately 1-5 mg of the purified Cyclo(Phe-Pro) sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Ensure the solvent is of high purity (≥99.8% D).
-
Add an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although referencing to the residual solvent peak is also common.[1][5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition :
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and resolution.[6][7]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be necessary.
-
-
2D NMR (Optional but Recommended) :
-
For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations).[9] These experiments are crucial for confirming the connectivity of the amino acid residues.
-
-
Integrated Workflow for Identification
The identification of Cyclo(Phe-Pro) is most robust when MS and NMR data are used in conjunction. The following diagram illustrates a standard workflow from sample to confirmed structure.
Caption: Workflow for the spectroscopic identification of Cyclo(Phe-Pro).
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Review of the Biological Activities of Cyclo(Phe-Pro)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Phe-Pro), also known as (3S,8aS)-3-benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a naturally occurring compound produced by various bacteria and fungi.[1] This simple cyclic peptide has garnered significant attention in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on the biological activities of Cyclo(Phe-Pro), with a focus on its anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.
Anticancer Activity
Cyclo(Phe-Pro) has demonstrated significant growth inhibitory and pro-apoptotic effects in various cancer cell lines.[2] The antiproliferative activity has been quantified through various assays, with the IC50 values summarized in the table below.
Quantitative Data: Anticancer Activity of Cyclo(Phe-Pro)
| Cell Line | Cancer Type | Assay | IC50 Value (mM) | Reference |
| HeLa | Cervical Cancer | MTT | 2.92 ± 1.55 | [3] |
| HT-29 | Colon Cancer | MTT | 4.04 ± 1.15 | [3] |
| MCF-7 | Breast Cancer | MTT | 6.53 ± 1.26 | [3] |
Experimental Protocols
The anticancer effects of Cyclo(Phe-Pro) have been primarily evaluated using the following key experimental protocols:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate and treat with varying concentrations of Cyclo(Phe-Pro).
-
After the desired incubation period, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of living cells.
-
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with Cyclo(Phe-Pro).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 590 nm. The intensity of the purple color is proportional to the number of viable cells.[3]
-
-
Hoechst 33342 Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.
-
Culture cells and treat with Cyclo(Phe-Pro).
-
Prepare a staining solution of Hoechst 33342 in phosphate-buffered saline (PBS).
-
Remove the culture medium and add the staining solution to the cells.
-
Incubate for 5-10 minutes, protected from light.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with a DAPI filter set. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
-
Annexin V Binding Assay: This assay is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.
-
Harvest cells after treatment with Cyclo(Phe-Pro).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
-
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer properties of Cyclo(Phe-Pro).
Antimicrobial Activity
Cyclo(Phe-Pro) exhibits broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi.[4] Its efficacy has been demonstrated through various assays, with quantitative data presented below.
Quantitative Data: Antimicrobial Activity of Cyclo(Phe-Pro)
| Microorganism | Type | Assay | Activity Metric | Value | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | MIC | 25 ppm | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | MBC | 50 ppm | [2] |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | MIC | 100 ppm | [2] |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | MBC | 200 ppm | [2] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 18 mm | [5] |
| Bacillus sp. | Gram-positive Bacteria | Disc Diffusion | Zone of Inhibition | 19 mm | [5] |
| Klebsiella pneumoniae | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 18 mm | [5] |
| Proteus sp. | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 14 mm | [5] |
| Aspergillus fumigatus | Fungus | Broth Microdilution | MIC | 20 mg/mL | [6] |
| Penicillium roqueforti | Fungus | Broth Microdilution | MIC | 20 mg/mL | [6] |
Note: The concentration of Cyclo(Phe-Pro) used for the disc diffusion assay that resulted in the reported zones of inhibition was not explicitly stated in the source.
Experimental Protocol
-
Kirby-Bauer Disc Diffusion Assay: This method is used to determine the susceptibility of bacteria to a substance.
-
Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs with a known concentration of Cyclo(Phe-Pro).
-
Place the discs on the surface of the agar.
-
Incubate the plate at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). A larger zone indicates greater susceptibility.
-
Neuroprotective Effects
Cyclo(Phe-Pro) has been identified as a potential neuroprotective agent, primarily through its activity as a partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[7] It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4]
Quantitative Data: Neuroprotective Activity of Cyclo(Phe-Pro)
| Cell Line | Condition | Assay | Concentration (µM) | Observed Effect | Reference |
| SH-SY5Y | H₂O₂-induced oxidative stress | MTT Assay | 10, 20, 40 | Dose-dependent increase in cell viability | [4] |
| Ac2F | PPAR-γ Transactivation | Luciferase Assay | 40 | Significant activation of PPAR-γ | [4] |
Signaling Pathways
-
PPAR-γ Activation: Cyclo(Phe-Pro) acts as a partial agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cellular metabolism.[7] Activation of PPAR-γ can lead to the transcription of genes involved in antioxidant defense and the suppression of pro-inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: Cyclo(Phe-Pro) has been shown to inhibit the activation and translocation of the nuclear factor-kappa B (NF-κB).[4] NF-κB is a key transcription factor involved in the inflammatory response and apoptosis. By inhibiting NF-κB, Cyclo(Phe-Pro) can reduce the expression of pro-inflammatory cytokines and pro-apoptotic proteins.
Caption: Signaling pathways involved in the neuroprotective effects of Cyclo(Phe-Pro).
Quorum Sensing in Bacteria
In addition to its direct antimicrobial effects, Cyclo(Phe-Pro) also functions as a quorum-sensing signal molecule in some bacteria, such as Vibrio species.[8] It is involved in a complex signaling cascade that regulates gene expression in response to cell population density.
Signaling Pathway in Vibrio vulnificus
In Vibrio vulnificus, Cyclo(Phe-Pro) is part of a signaling pathway that confers resistance to oxidative stress. The proposed pathway is as follows:
-
ToxR Activation: Cyclo(Phe-Pro) is thought to interact with the transmembrane protein ToxR.
-
LeuO Upregulation: This interaction leads to the upregulation of the transcriptional regulator LeuO.
-
vHUαβ Expression: LeuO, in turn, enhances the transcription of the histone-like proteins vHUα and vHUβ.
-
RpoS Stabilization: vHUα and vHUβ post-transcriptionally stabilize the mRNA of the alternative sigma factor RpoS.
-
KatG Expression: The increased level of RpoS induces the expression of katG, which encodes for hydroperoxidase I, an enzyme that detoxifies hydrogen peroxide.
Caption: Cyclo(Phe-Pro) mediated quorum-sensing pathway in Vibrio vulnificus.
Conclusion
Cyclo(Phe-Pro) is a versatile cyclic dipeptide with a remarkable range of biological activities. Its demonstrated efficacy in inhibiting cancer cell growth, combating a broad spectrum of microbes, and protecting neuronal cells from oxidative stress highlights its potential as a lead compound for the development of new therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising natural product. Further investigations into its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to translate these preclinical findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Phe-Pro): A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-phenylalanyl-L-proline), a cyclic dipeptide also known as cFP, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of cFP, focusing on its mechanisms of action, preclinical data, and prospective uses in drug development. The information is presented to aid researchers and professionals in navigating the complexities of cFP's pharmacology and to stimulate further investigation into its therapeutic utility.
Antimicrobial and Quorum Sensing Modulation
Cyclo(Phe-Pro) has demonstrated notable effects on microbial systems, acting as both a direct antimicrobial agent and a modulator of bacterial communication, known as quorum sensing (QS).
Antibacterial and Antifungal Activity
Studies have shown that cFP exhibits broad-spectrum antibacterial properties.[1] It has also been identified as having antifungal activity.[1] The antimicrobial effects of cFP have been observed against a range of pathogens, suggesting its potential as a lead compound for the development of new anti-infective agents.[1]
Quorum Sensing Inhibition
A significant aspect of cFP's antimicrobial potential lies in its ability to interfere with quorum sensing, the cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[2] By disrupting these signaling pathways, cFP can attenuate the pathogenicity of bacteria without necessarily killing them, which may reduce the selective pressure for resistance development. For instance, cFP has been shown to inhibit the production of virulence factors and biofilm formation in Staphylococcus aureus.[3]
In Vibrio cholerae, cFP has been found to downregulate the production of cholera toxin and toxin-coregulated pilus by activating the expression of leuO, which in turn represses key virulence regulators.[4]
Table 1: Antimicrobial and Quorum Sensing Activity of Cyclo(Phe-Pro)
| Organism | Activity | Concentration | Effect | Reference |
| Escherichia coli | Antibacterial | Not specified | Inhibition of growth | [1] |
| Pseudomonas aeruginosa | Antibacterial | Not specified | Inhibition of growth | [1][5] |
| Klebsiella pneumoniae | Antibacterial | Not specified | Inhibition of growth | [1][5] |
| Staphylococcus aureus | Antibacterial & Anti-biofilm | 12.3 mmol/L | Inhibition of virulence factor production and biofilm formation | [3] |
| Bacillus subtilis | Antibacterial | Not specified | Inhibition of growth | [1] |
| Streptococcus pneumoniae | Antibacterial | Not specified | Inhibition of growth | [1] |
| Candida albicans | Antifungal | Not specified | Inhibition of growth | [1] |
| Aspergillus niger | Antifungal | Not specified | Inhibition of growth | [1] |
| Penicillium notatum | Antifungal | Not specified | Inhibition of growth | [1] |
| Vibrio cholerae | Quorum Sensing Modulation | 0.5-1.0 mM | Inhibition of cholera toxin (CT) and toxin-coregulated pilus (TCP) expression | [6] |
| Various Gram-positive and Gram-negative bacteria | Synergistic Antibiotic Activity | Not specified | Synergistic and partially synergistic activity with conventional antibiotics | [5][7] |
Anticancer Activity
Cyclo(Phe-Pro) has demonstrated promising anticancer properties across various cancer cell lines. Its mechanisms of action appear to involve the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cancer Cell Growth
Research has shown that cFP can significantly inhibit the growth of several human cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells.[8][9][10] A dose-dependent growth inhibition has been observed, with a 10 mM concentration of cFP causing over 50% growth inhibition in these cell lines.[8][9]
Induction of Apoptosis
Beyond cytostatic effects, cFP has been shown to induce apoptosis, or programmed cell death, in cancer cells. In HT-29 colon cancer cells, treatment with 5 mM cFP led to chromatin condensation in a significant percentage of cells and the externalization of phosphatidylserine, both hallmarks of apoptosis.[8][9] More recent studies have shown that in combination with other proline-based 2,5-diketopiperazines, cis-cyclo(L-Phe-L-Pro) can suppress the proliferation of MDA-MB-231 breast cancer cells by inducing G1-phase arrest and mitochondria-mediated apoptosis.[11] This was evidenced by the increased expression of cytochrome c, cleaved caspase-3, and BAD, alongside the downregulation of the anti-apoptotic protein Bcl-2.[11]
Targeting Cancer Stem Cells
Intriguingly, combinations of cFP have been shown to target cancer stem cells, a subpopulation of cells within a tumor that are thought to drive tumor growth and recurrence.[11] This was demonstrated by a reduction in the CD133+ subpopulation, repression of the pluripotency factor Oct4, and inhibition of sphere formation in breast cancer cells.[11] In vivo studies using xenograft models in SCID mice showed that oral administration of a cFP-containing mixture resulted in a significant reduction in tumor volume without observable systemic toxicity.[11]
Table 2: Anticancer Activity of Cyclo(Phe-Pro)
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HT-29 | Colon Cancer | 10 mM | >50% growth inhibition | [8][9] |
| HT-29 | Colon Cancer | 5 mM | 18.3±2.8% of cells with chromatin condensation (apoptosis) | [8][9] |
| MCF-7 | Breast Cancer | 10 mM | >50% growth inhibition | [8][9] |
| HeLa | Cervical Cancer | 10 mM | >50% growth inhibition | [8][9] |
| MDA-MB-231 | Breast Cancer | Not specified (in combination) | G1-phase arrest, mitochondria-mediated apoptosis, inhibition of cancer stem cell characteristics | [11] |
| Melanoma Cells | Melanoma | Not specified (related cyclic peptides) | Cytotoxic and cytostatic effects | [12][13] |
Neuroprotective Effects
Cyclo(Phe-Pro) has been identified as a potential neuroprotective agent, with studies highlighting its ability to counteract oxidative stress-induced neurodegeneration.
PPAR-γ Agonism and Antioxidant Activity
cFP has been characterized as a partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator.[14][15] This activity is significant as PPAR-γ activation is implicated in neuroprotection. In studies using SH-SY5Y human neuroblastoma cells, cFP demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced damage.[14][15][16] It was found to reduce the generation of reactive oxygen species (ROS) and prevent the loss of mitochondrial membrane potential.[15][16]
Inhibition of Apoptotic Pathways
The neuroprotective mechanism of cFP also involves the inhibition of key apoptotic proteins. Western blotting analysis revealed that cFP treatment inhibited the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), both of which are crucial mediators of apoptosis.[15][16]
Modulation of Inflammatory Pathways
Furthermore, cFP has been shown to inhibit the activation and translocation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and apoptosis.[15] This suggests that cFP's neuroprotective effects are, in part, mediated through the suppression of neuroinflammatory pathways.
Immunomodulatory Effects
Cyclo(Phe-Pro) can modulate the host's innate immune response, an activity that has implications for both infectious diseases and potentially inflammatory conditions.
Inhibition of RIG-I-Mediated Antiviral Immunity
cFP, a quorum-sensing molecule produced by Vibrio vulnificus, has been shown to specifically interact with the retinoic acid-inducible gene-I (RIG-I), a key pattern recognition receptor involved in the detection of viral RNA.[6][17][18][19] This interaction inhibits the polyubiquitination of RIG-I, which in turn suppresses the activation of interferon regulatory factor 3 (IRF-3) and reduces the production of type I interferons.[6][17] This ultimately enhances susceptibility to viruses such as Hepatitis C (HCV) and influenza virus.[6][17]
Suppression of NF-κB Signaling
In the context of bacterial infection, cFP produced by Vibrio vulnificus can suppress the host's innate immune responses by inhibiting the NF-κB pathway.[20][21] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents the translocation of NF-κB to the nucleus.[20][21] This suppression of pro-inflammatory cytokine production, nitric oxide, and reactive oxygen species facilitates the survival and propagation of the pathogen within the host.[20]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the therapeutic potential of Cyclo(Phe-Pro).
Cell Viability and Growth Inhibition Assays (MTT and SRB)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria, while the Sulforhodamine B (SRB) assay measures cell density based on the protein content of the cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclo(Phe-Pro) (e.g., 0.008-10 mM) for a specified duration (e.g., 72 hours).[8][9]
-
For MTT assay, add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
For SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and wash to remove unbound dye. Solubilize the bound dye and measure the absorbance.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Apoptosis Assays (Hoechst 33342 and Annexin V Staining)
-
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis (chromatin condensation). Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Methodology:
-
Treat cells with Cyclo(Phe-Pro) as described above.
-
For Hoechst staining, incubate the cells with Hoechst 33342 solution and visualize the nuclei using fluorescence microscopy.[8][9] Quantify the percentage of cells with condensed chromatin.
-
For Annexin V staining, harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyze the cells by flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for investigating the effects of Cyclo(Phe-Pro) on signaling pathways.
-
Methodology:
-
Treat cells with Cyclo(Phe-Pro) and/or other stimuli (e.g., LPS, H₂O₂).
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bcl-2, p-IKK, IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by Cyclo(Phe-Pro) is essential for a clear understanding of its mechanisms of action.
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(Phe-Pro).
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(-Phe-Pro) | CymitQuimica [cymitquimica.com]
- 11. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus [mdpi.com]
- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. DSpace at KOASAS: Vibrio vulnificus quorum-sensing molecule cyclo (Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity [koasas.kaist.ac.kr:8080]
- 19. researchgate.net [researchgate.net]
- 20. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclo(Phe-Pro) from Unprotected Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Pro), a cyclic dipeptide (also known as a 2,5-diketopiperazine or DKP), is a naturally occurring molecule found in various microorganisms and food products.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, and potential roles in cell signaling. The synthesis of Cyclo(Phe-Pro) is a key step in enabling further research into its therapeutic potential and for the development of novel analogs. This document provides detailed protocols for the chemical synthesis of Cyclo(L-Phe-L-Pro) directly from unprotected L-phenylalanine and L-proline, a method that offers advantages in terms of atom economy and reduced synthetic steps.
Two primary approaches for this synthesis are presented: a microwave-assisted one-pot reaction and a thermal condensation method. The microwave-assisted approach is highlighted for its efficiency and higher yields.
Synthesis Methodologies
The synthesis of Cyclo(L-Phe-L-Pro) from unprotected amino acids can be achieved through direct condensation, which involves the formation of a dipeptide intermediate, followed by intramolecular cyclization. This process can be significantly accelerated and improved in terms of yield by using microwave irradiation.
Method 1: Microwave-Assisted One-Pot Synthesis (Adapted Protocol)
This protocol is adapted from established methods for the microwave-assisted synthesis of diketopiperazines from unprotected amino acids. It offers a rapid and efficient route to Cyclo(L-Phe-L-Pro).
Experimental Protocol:
-
Reaction Setup:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add L-phenylalanine (1.0 eq), L-proline (1.0 eq), and a minimal amount of a suitable high-boiling point solvent (e.g., ethylene glycol or N-methyl-2-pyrrolidone) to create a slurry.
-
Note: The use of a solvent is to ensure even heating, though some protocols for similar syntheses are performed solvent-free.
-
-
Microwave Irradiation:
-
Seal the reaction vessel.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 150-200 °C) for a short duration (e.g., 5-20 minutes).
-
Optimization of temperature and time may be required to maximize the yield.
-
-
Work-up and Isolation:
-
After the reaction, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amino acids, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude Cyclo(L-Phe-L-Pro) can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
Alternatively, for higher purity, semi-preparative HPLC can be employed.
-
Method 2: Thermal Condensation
This method relies on heating the unprotected amino acids to induce dipeptide formation and subsequent cyclization. While generally resulting in lower yields compared to the microwave-assisted method, it is a simpler alternative if a microwave reactor is not available.
Experimental Protocol:
-
Reaction Setup:
-
Combine L-phenylalanine (1.0 eq) and L-proline (1.0 eq) in a round-bottom flask.
-
The reaction can be performed neat (without solvent) or in a high-boiling point, inert solvent like ethylene glycol.
-
-
Heating:
-
Heat the mixture to a high temperature (typically in the range of 160-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 2-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Method 1 (steps 3 and 4).
-
Data Presentation
| Parameter | Microwave-Assisted Synthesis | Thermal Condensation |
| Starting Materials | L-Phenylalanine, L-Proline | L-Phenylalanine, L-Proline |
| Protection Strategy | Unprotected | Unprotected |
| Reaction Time | 5 - 20 minutes | 2 - 6 hours |
| Temperature | 150 - 200 °C | 160 - 200 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Advantages | Rapid, High Efficiency | Simpler setup |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Characterization of Cyclo(L-Phe-L-Pro)
The synthesized Cyclo(L-Phe-L-Pro) should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z 245.1285
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired and compared with literature data. Key chemical shifts for Cyclo(L-Phe-L-Pro) in CDCl₃ are:
-
¹H NMR (500 MHz, CDCl₃): δ 7.37 (t, J = 7.4 Hz, 2H), 7.31 (t, J = 7.3 Hz, 1H), 7.27–7.23 (m, 2H), 6.07 (s, 1H), 4.36–4.27 (m, 1H), 4.11 (t, J = 6.2, 4.0 Hz, 1H), 3.68 (dt, J = 11.9, 7.8 Hz, 1H), 3.64–3.55 (m, 2H), 2.86 (dd, J = 14.5, 10.2 Hz, 1H), 2.40–2.29 (m, 1H), 2.09–1.99 (m, 1H), 2.00–1.86 (m, 2H).[2]
-
¹³C NMR (126 MHz, CDCl₃): δ 169.86, 165.05, 135.68, 129.26, 129.21, 127.62, 59.11, 56.36, 45.51, 37.94, 36.79, 28.32, 22.48.[2]
-
-
Visualizing the Workflow
Caption: Workflow for the synthesis of Cyclo(L-Phe-L-Pro).
Signaling Pathway Involvement (Hypothetical)
While the direct synthesis from unprotected amino acids does not inherently involve a biological signaling pathway, the product, Cyclo(L-Phe-L-Pro), is known to be involved in bacterial quorum sensing. Below is a simplified representation of a hypothetical interaction where synthesized Cyclo(Phe-Pro) could influence a bacterial communication pathway.
Caption: Hypothetical interaction of synthesized Cyclo(Phe-Pro).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of synthetic Cyclo(Phe-Pro), a cyclic dipeptide of interest in pharmaceutical and biochemical research. The methodology covers the entire workflow, from initial sample preparation and analytical method development to preparative scale-up, fraction analysis, and final product isolation. The described reversed-phase HPLC (RP-HPLC) method is robust and yields high-purity Cyclo(Phe-Pro) suitable for a range of downstream applications, including bioassays and structural analysis.
Introduction
Cyclo(Phe-Pro) is a cyclic dipeptide with a variety of reported biological activities, making it a molecule of significant interest in drug discovery and chemical biology.[1][2][3] Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide alongside impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases, which simplifies product recovery.[5][6] This protocol outlines a systematic approach to purify synthetic Cyclo(Phe-Pro) using RP-HPLC.
Physicochemical Properties of Cyclo(Phe-Pro)
A summary of the key physicochemical properties of Cyclo(Phe-Pro) is presented in Table 1. This information is crucial for developing an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Commercial) | ≥95% to ≥99% (HPLC) | [1] |
| Storage Temperature | 2-8°C or ≤ -4°C | [1] |
Experimental Protocol
The overall workflow for the HPLC purification of synthetic Cyclo(Phe-Pro) is depicted in the following diagram.
Caption: Experimental workflow for HPLC purification of Cyclo(Phe-Pro).
Materials and Equipment
Reagents:
-
Crude synthetic Cyclo(Phe-Pro) (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
Equipment:
-
Analytical HPLC system with a UV detector
-
Preparative HPLC system with a UV detector and fraction collector
-
Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (optional, for identity confirmation)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 1 L of water.[5]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.[5]
-
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Weigh the crude lyophilized Cyclo(Phe-Pro).
-
Dissolve the crude peptide in a minimal volume of a solvent mixture, such as 50% water/50% acetonitrile.[7] If solubility is an issue, dimethyl sulfoxide (DMSO) can also be used.[8]
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and tubing.[5][7]
Analytical Method Development
The goal of this step is to develop a robust separation method that provides good resolution between the target peptide and impurities.
-
Column: Install an analytical C18 column.
-
Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[5]
-
Injection: Inject a small volume (e.g., 10-20 µL) of the prepared crude sample.
-
Initial Scouting Gradient: Run a broad gradient to determine the approximate elution time of Cyclo(Phe-Pro). A typical scouting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[4]
-
Detection: Monitor the elution profile at 210 nm and 254 nm.[9] Peptide bonds absorb strongly around 210-220 nm, while the phenylalanine residue in Cyclo(Phe-Pro) will also absorb at 254 nm.
-
Method Optimization: Based on the scouting run, develop a more focused gradient around the elution point of the target peptide to improve resolution and shorten the run time.[4][8] For Cyclo(Phe-Pro), a linear gradient of 5–95% acetonitrile in water with 0.05% TFA over 10 minutes has been reported, with the product eluting between 7 and 7.6 minutes.[9]
Table 2: Example of Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 60% B over 30 min |
| Detection | 210 nm & 254 nm |
| Injection Volume | 20 µL |
Preparative Scale-Up
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: Replace the analytical column with a preparative C18 column of the same chemistry.
-
Flow Rate Adjustment: Adjust the flow rate according to the preparative column's diameter to maintain the same linear velocity as the analytical method. The new flow rate can be calculated using the formula: Flow Rate (prep) = Flow Rate (analyt) x (diameter (prep) / diameter (analyt))²
-
Sample Loading: Dissolve a larger amount of the crude product (e.g., 20-30 mg) in an appropriate volume of solvent.[10] The maximum loading capacity will depend on the column size and the resolution of the target peak from impurities.
-
Gradient Adjustment: The gradient duration should be adjusted to maintain the same separation profile. The gradient slope (%B/column volume) should be kept constant.
-
Fraction Collection: Set the fraction collector to collect peaks based on a UV absorbance threshold. Collect the main peak corresponding to Cyclo(Phe-Pro) in separate fractions.[5][10]
Table 3: Example of Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | Focused gradient based on analytical run |
| Detection | 210 nm & 254 nm |
| Sample Load | 20-50 mg |
Post-Purification Analysis and Processing
-
Fraction Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Identity Confirmation (Optional): Confirm the identity of the product in the pure fractions by mass spectrometry. The expected [M+H]⁺ for Cyclo(Phe-Pro) (C₁₄H₁₆N₂O₂) is approximately 245.1285.[9]
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize them to remove the mobile phase solvents and obtain the final product as a fluffy, white powder. The use of TFA in the mobile phase will result in the final product being a TFA salt.[11]
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of synthetic Cyclo(Phe-Pro). By following this systematic approach, from analytical method development to preparative scale-up and post-purification analysis, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The provided parameters in the tables can serve as a starting point and should be optimized for the specific instrumentation and crude sample characteristics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYCLO(-PHE-PRO) | 3705-26-8 [chemicalbook.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Cyclo-(L-Phe-L-Pro) peptide [novoprolabs.com]
Application Notes and Protocols for the Experimental Use of Cyclo(Phe-Pro) in Anti-Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Pro) (cFP), a cyclic dipeptide, has emerged as a molecule of significant interest in the field of microbiology and drug development due to its notable anti-biofilm properties.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[3][4][5] These complex structures provide bacteria with enhanced resistance to antibiotics and the host immune system, posing a significant challenge in clinical and industrial settings.[5][6] cFP has demonstrated the ability to interfere with bacterial communication systems, primarily quorum sensing (QS), thereby inhibiting biofilm formation and reducing the virulence of various pathogens.[1][2][7][8]
These application notes provide a comprehensive overview of the experimental use of cFP in anti-biofilm assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action: Interference with Quorum Sensing
Cyclo(Phe-Pro) primarily exerts its anti-biofilm effect by interfering with quorum sensing (QS) signaling pathways in both Gram-positive and Gram-negative bacteria.[1][2][7] QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression, including the genes responsible for biofilm formation and virulence factor production.[7][8]
In Staphylococcus aureus, a Gram-positive pathogen, cFP has been shown to inhibit the early stages of biofilm formation by downregulating the expression of genes associated with the accessory gene regulator (agr) system.[1] The agr system is a key QS pathway in S. aureus that controls the production of virulence factors and biofilm development.[5] Molecular docking studies suggest that cFP may bind to AgrC, a membrane-bound sensor histidine kinase of the agr system, thereby disrupting the signaling cascade.[1] This interference leads to a decrease in the synthesis of extracellular polymeric substances (EPS), including polysaccharide intercellular adhesin (PIA), which is crucial for biofilm integrity.[1]
In Gram-negative bacteria such as Pseudomonas aeruginosa, cFP can interfere with the Las and Rhl QS systems.[9][10] These systems rely on N-acylhomoserine lactone (AHL) signal molecules to regulate the expression of numerous genes involved in biofilm formation and virulence. cFP can act as a competitive inhibitor of AHLs, binding to the LuxR-type receptors and modulating their activity.[2][8]
Signaling Pathway Diagram: cFP Interference with S. aureus Quorum Sensing
Caption: cFP interference with the S. aureus Agr quorum sensing system.
Quantitative Data on Anti-Biofilm Activity of Cyclo(Phe-Pro)
The following tables summarize the quantitative data on the anti-biofilm efficacy of Cyclo(Phe-Pro) against various bacterial strains. These values are indicative and may vary depending on the specific experimental conditions.
Table 1: Inhibition of Biofilm Formation
| Bacterial Strain | cFP Concentration | Biofilm Inhibition (%) | Reference |
| Staphylococcus aureus ATCC 29213 | 12.3 mmol/L | Not specified, but inhibited production of virulence factors and biofilm formation | [1] |
| Pseudomonas aeruginosa PAO1 | 1.8 mM | 48% | [9] |
| Acinetobacter baumannii | 10 mg/mL | 81.6% | [11] |
| Staphylococcus aureus | 1.25 mg/mL | 47.5% | [11] |
Table 2: Eradication of Pre-formed Biofilms
| Bacterial Strain | cFP Concentration | Biofilm Eradication (%) | Reference |
| Staphylococcus aureus | Not specified | Effective in disrupting established biofilms | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the anti-biofilm activity of Cyclo(Phe-Pro).
Experimental Workflow Diagram
Caption: General workflow for assessing the anti-biofilm activity of cFP.
Protocol 1: Biofilm Inhibition Assay
This protocol determines the ability of Cyclo(Phe-Pro) to prevent the initial formation of biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for P. aeruginosa)
-
Cyclo(Phe-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet (CV) solution (0.1% w/v)
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Prepare cFP Dilutions: Prepare serial dilutions of the Cyclo(Phe-Pro) stock solution in the growth medium to achieve the desired final concentrations.
-
Plate Setup:
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Add 100 µL of the different concentrations of cFP to the corresponding wells.
-
Include a positive control (bacterial inoculum with medium and solvent control) and a negative control (sterile medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully aspirate the planktonic culture from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with distilled water.
-
Invert the plate on a paper towel and allow it to air dry.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15-20 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Protocol 2: Biofilm Eradication Assay
This protocol assesses the ability of Cyclo(Phe-Pro) to disrupt pre-formed biofilms.
Materials:
-
Same as Protocol 1
-
Metabolic dyes such as 2,3,5-triphenyltetrazolium chloride (TTC) or XTT.
Procedure:
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (as in Protocol 1) to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Washing: Aspirate the planktonic culture and wash the wells twice with 200 µL of sterile PBS.
-
Treatment with cFP:
-
Prepare serial dilutions of cFP in fresh growth medium.
-
Add 200 µL of the cFP dilutions to the wells containing the pre-formed biofilms.
-
Include an untreated control (medium with solvent).
-
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Quantification of Biomass (Crystal Violet Staining): Follow steps 5-8 of Protocol 1.
-
Quantification of Viability (TTC Assay):
-
After the treatment period, aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of a 0.1% TTC solution (in a suitable buffer like PBS with 0.5% glucose) to each well.
-
Incubate in the dark at 37°C for 4-6 hours. Metabolically active cells will reduce the colorless TTC to red formazan.
-
Aspirate the TTC solution and add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 490-540 nm.
-
-
Data Analysis: Calculate the percentage of biofilm eradication (for both biomass and viability) using a formula similar to that in Protocol 1.
Conclusion
Cyclo(Phe-Pro) represents a promising anti-biofilm agent with a clear mechanism of action centered on the disruption of bacterial quorum sensing. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the efficacy of cFP and similar compounds against a wide range of biofilm-forming pathogens. The systematic collection and presentation of quantitative data are crucial for the comparative analysis and further development of novel anti-biofilm strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides [mdpi.com]
- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 11. Frontiers | Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets [frontiersin.org]
Application Notes and Protocols for the Synthesis of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison and experimental protocols for the solid-phase and solution-phase synthesis of the cyclic dipeptide Cyclo(Phe-Pro).
Introduction
Cyclo(Phe-Pro), a diketopiperazine (DKP), is a naturally occurring cyclic dipeptide with a range of biological activities, making it a molecule of interest in drug discovery and development. The synthesis of Cyclo(Phe-Pro) can be achieved through two primary routes: solid-phase synthesis and solution-phase synthesis. The choice of method depends on various factors, including the desired scale, purity requirements, and available resources. Solid-phase synthesis offers advantages in terms of ease of purification and automation, while solution-phase synthesis can be more scalable for large-quantity production.
Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative differences between the solid-phase and solution-phase synthesis of Cyclo(Phe-Pro).
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Principle | The peptide is assembled on a solid support (resin), and excess reagents and byproducts are removed by filtration. Cyclization occurs on the resin, followed by cleavage to yield the product. | All reactions are carried out in a solvent, and the product is isolated and purified after each step. |
| Typical Yield | High yields are achievable.[1] | Yields can be variable and may be lower due to losses during purification steps. |
| Purity | Generally high, as impurities are washed away at each step.[2] | Purity depends on the efficiency of purification after each step. |
| Reaction Time | Can be faster due to simplified purification, with microwave-assisted methods further reducing the time.[1] | Can be more time-consuming due to the need for purification after each reaction step. |
| Scalability | Generally suitable for small to medium scale (mg to g).[3] | More amenable to large-scale synthesis (kg).[3] |
| Purification | Simplified, primarily involving cleavage from the resin and a final purification of the product.[2] | Requires purification (e.g., chromatography, crystallization) after each synthetic step. |
| Automation | Easily automated. | More challenging to automate. |
Experimental Protocols
Solid-Phase Synthesis of Cyclo(Phe-Pro)
This protocol is based on the method described by Tullberg et al., which involves the on-resin cyclization of a linear dipeptide.[1]
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from proline.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Phenylalanine: couple Fmoc-Phe-OH to the deprotected proline on the resin using DIC and HOBt in DMF. The reaction progress can be monitored by a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Fmoc Deprotection: Remove the Fmoc group from phenylalanine by treating the resin with 20% piperidine in DMF as described in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
On-Resin Cyclization: Suspend the resin-bound dipeptide in toluene and heat at 80°C to induce intramolecular cyclization, forming the diketopiperazine ring.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM to release the Cyclo(Phe-Pro) product.
-
Purification: Purify the crude product by preparative HPLC to obtain pure Cyclo(Phe-Pro).
Solution-Phase Synthesis of Cyclo(Phe-Pro)
This protocol is a general method for the synthesis of diketopiperazines in solution.
Materials:
-
H-Phe-OMe (Phenylalanine methyl ester hydrochloride)
-
Boc-Pro-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Acetic Acid
Procedure:
-
Dipeptide Formation:
-
Dissolve Boc-Pro-OH, H-Phe-OMe, and HOBt in DCM.
-
Add DCC to the solution at 0°C and stir overnight at room temperature.
-
Filter the dicyclohexylurea byproduct.
-
Wash the filtrate with NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected dipeptide, Boc-Pro-Phe-OMe.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide in a solution of TFA in DCM and stir at room temperature.
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide ester as a TFA salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide ester in methanol containing acetic acid.
-
Reflux the solution to induce cyclization.
-
Monitor the reaction by TLC.
-
-
Purification:
-
Concentrate the reaction mixture.
-
Purify the crude product by column chromatography on silica gel to yield pure Cyclo(Phe-Pro).
-
Workflow Diagrams
Caption: Solid-Phase Synthesis Workflow for Cyclo(Phe-Pro).
Caption: Solution-Phase Synthesis Workflow for Cyclo(Phe-Pro).
References
Application of Cyclo(Phe-Pro) in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phenylalanyl-L-Proline), abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide that has garnered significant attention in the field of host-pathogen interactions.[1][2] Produced by a variety of bacteria and fungi, cFP has been identified as a key signaling molecule in quorum sensing, the process of cell-to-cell communication in bacteria that coordinates gene expression based on population density.[3][4] Its ability to modulate bacterial virulence and influence the host immune response makes it a valuable tool for research and a potential candidate for therapeutic development.[4][5][6]
These application notes provide a comprehensive overview of the use of Cyclo(Phe-Pro) in studying host-pathogen interactions, with a focus on its effects on bacterial virulence and host immune signaling pathways. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a research setting.
Key Applications of Cyclo(Phe-Pro)
-
Inhibition of Bacterial Virulence: Cyclo(Phe-Pro) has been shown to inhibit the production of key virulence factors in several pathogenic bacteria. In Vibrio cholerae, it downregulates the expression of cholera toxin (CT) and toxin-coregulated pilus (TCP).[7][8][9] In Staphylococcus aureus, it interferes with biofilm formation by inhibiting bacterial attachment and the expression of genes related to quorum sensing.[1]
-
Modulation of Host Innate Immunity: Cyclo(Phe-Pro) can suppress the host's innate immune response, a critical aspect of its role in pathogenesis. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS) in macrophages stimulated with lipopolysaccharide (LPS).[2][5][6] This immunosuppressive activity is primarily achieved through the inhibition of the NF-κB signaling pathway.[5][6]
-
Antiviral Activity: Beyond its effects on bacteria, Cyclo(Phe-Pro) has been found to modulate the host's antiviral response. It can inhibit the production of interferon-β (IFN-β) by interfering with the activation of the retinoic-acid-inducible gene-I (RIG-I) signaling pathway.[10][11] This can enhance susceptibility to certain viruses, such as Hepatitis C virus (HCV) and influenza virus.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Cyclo(Phe-Pro).
Table 1: Effects of Cyclo(Phe-Pro) on Bacterial Virulence
| Pathogen | Virulence Factor/Process | Cyclo(Phe-Pro) Concentration | Observed Effect | Reference |
| Vibrio cholerae | Cholera Toxin (CT) Production | Not specified | Inhibition | [7] |
| Vibrio cholerae | Toxin-Coregulated Pilus (TCP) Production | Not specified | Inhibition | [7] |
| Staphylococcus aureus | Biofilm Formation | 12.3 mmol/L | Inhibition | [1] |
| Pseudomonas aeruginosa | Biofilm Formation | 1.8 mM | 48% inhibition | [13] |
| Pseudomonas aeruginosa | Pyocyanin Production | 1.8 mM | 73% inhibition | [13] |
| Pseudomonas aeruginosa | Protease Activity | 1.8 mM | 77% inhibition | [13] |
| Pseudomonas aeruginosa | Elastase Activity | 1.8 mM | 61% inhibition | [13] |
Table 2: Effects of Cyclo(Phe-Pro) on Host Cell Responses
| Cell Line | Treatment | Cyclo(Phe-Pro) Concentration | Observed Effect | Reference |
| J774A.1 Macrophages | LPS stimulation | Dose-dependent | Reduction of Nitric Oxide (NO) production | [2] |
| Huh7 cells | HCV infection | 2.5 mM for 24h | Promotion of HCV replication | [12] |
| Wheat Roots | Aluminum toxicity | 50 μM for 24h | Promotion of root growth, reduction of aluminum accumulation | [12] |
| SH-SY5Y cells | H₂O₂-induced damage | 10, 20, 40 μM | Neuroprotective effect | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Cyclo(Phe-Pro) and a general workflow for its application in host-pathogen interaction studies.
Caption: Cyclo(Phe-Pro) inhibits the NF-κB signaling pathway.
Caption: Cyclo(Phe-Pro) downregulates Vibrio cholerae virulence.
Caption: General workflow for investigating Cyclo(Phe-Pro).
Experimental Protocols
Protocol 1: Determination of Cyclo(Phe-Pro) Effect on Bacterial Biofilm Formation
Objective: To quantify the inhibitory effect of Cyclo(Phe-Pro) on bacterial biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Cyclo(Phe-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of medium containing serial dilutions of Cyclo(Phe-Pro) to the wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Protocol 2: Analysis of Host Cell Cytokine Production in Response to Cyclo(Phe-Pro)
Objective: To measure the effect of Cyclo(Phe-Pro) on the production of pro-inflammatory cytokines in host cells.
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Phe-Pro) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed the macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cyclo(Phe-Pro) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
Objective: To investigate the effect of Cyclo(Phe-Pro) on the activation of the NF-κB pathway by analyzing the phosphorylation of IKK and the degradation of IκBα.
Materials:
-
Macrophage cell line or primary macrophages
-
Complete cell culture medium
-
Cyclo(Phe-Pro) stock solution
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-IKK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with Cyclo(Phe-Pro) for 1-2 hours.
-
Stimulate the cells with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Cyclo(Phe-Pro) is a versatile molecule for investigating the complex interplay between pathogens and their hosts. Its ability to interfere with bacterial communication and modulate host immune responses provides a powerful tool for dissecting the mechanisms of infection and immunity. The protocols outlined in these application notes offer a starting point for researchers to explore the multifaceted activities of Cyclo(Phe-Pro) and its potential applications in the development of novel anti-infective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Vibrio cholerae ToxR downregulates virulence factor production in response to cyclo(Phe-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. DSpace at KOASAS: Vibrio vulnificus quorum-sensing molecule cyclo (Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity [koasas.kaist.ac.kr:8080]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Cyclo(Phe-Pro) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the neuroprotective effects of the cyclic dipeptide Cyclo(Phe-Pro) in an in vitro setting. The protocols detailed below are based on established methodologies for studying neuroprotection against oxidative stress-induced neuronal cell death.
Introduction
Cyclo(L-Pro-L-Phe) has been identified as a potential neuroprotective agent, demonstrating efficacy in mitigating oxidative stress-induced apoptosis in neuronal cell lines.[1] This cyclic dipeptide is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of cellular metabolism and inflammatory responses.[1] Activation of PPAR-γ by Cyclo(Phe-Pro) initiates a signaling cascade that suppresses neuroinflammation and promotes cell survival, making it a promising candidate for the development of therapeutics for neurodegenerative diseases.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of Cyclo(Phe-Pro) against hydrogen peroxide (H₂O₂)-induced toxicity in SH-SY5Y human neuroblastoma cells.
Table 1: Effect of Cyclo(Phe-Pro) on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ | 150 | 50.3 ± 2.5 |
| Cyclo(Phe-Pro) + H₂O₂ | 10 | 65.8 ± 3.1 |
| Cyclo(Phe-Pro) + H₂O₂ | 40 | 78.4 ± 4.2 |
Data are presented as mean ± standard deviation. Cell viability was assessed after 10 hours of treatment.
Table 2: Effect of Cyclo(Phe-Pro) on Cytotoxicity (LDH Release Assay)
| Treatment | Concentration (µM) | LDH Release (%) |
| Control | - | 100 |
| H₂O₂ | 150 | 210.5 ± 10.2 |
| Cyclo(Phe-Pro) + H₂O₂ | 10 | 155.7 ± 8.9 |
| Cyclo(Phe-Pro) + H₂O₂ | 40 | 120.3 ± 7.5 |
Data are presented as mean ± standard deviation. LDH release was measured after 10 hours of treatment.
Signaling Pathway
The neuroprotective effects of Cyclo(Phe-Pro) are primarily mediated through the activation of PPAR-γ and the subsequent inhibition of the NF-κB signaling pathway. This leads to a reduction in oxidative stress, preservation of mitochondrial integrity, and inhibition of apoptosis.
Experimental Workflow
A typical workflow for investigating the neuroprotective effects of Cyclo(Phe-Pro) in vitro involves several key stages, from cell culture to data analysis.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Induction of Oxidative Stress
-
Reagent: Hydrogen peroxide (H₂O₂).
-
Procedure:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of Cyclo(Phe-Pro) (e.g., 10 µM, 40 µM) for a specified duration (e.g., 1 hour).
-
Introduce H₂O₂ to the culture medium at a final concentration known to induce significant cell death (e.g., 150 µM, to be optimized for your specific cell batch and conditions).
-
Incubate for the desired time (e.g., 10-24 hours) before proceeding with assays.
-
3. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4. Cytotoxicity (LDH) Assay
-
Principle: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture that leads to a color change proportional to the amount of LDH.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate LDH release as a percentage relative to a positive control (fully lysed cells).
-
5. Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins involved in the signaling pathway, such as cleaved caspase-3, PARP, and components of the NF-κB pathway.
-
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, p-IκB, and β-actin (as a loading control) overnight at 4°C. Note: Optimal antibody concentrations should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
6. Immunofluorescence for NF-κB Translocation
-
Principle: This method visualizes the subcellular localization of the p65 subunit of NF-κB to assess its translocation from the cytoplasm to the nucleus.
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Analyze the images to determine the nuclear-to-cytoplasmic fluorescence ratio of p65.
-
Note: These protocols provide a general framework. It is crucial to optimize specific parameters such as reagent concentrations, incubation times, and antibody dilutions for your experimental setup to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
How to improve the yield of Cyclo(Phe-Pro) synthesis?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of Cyclo(L-Phe-L-Pro) and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Pro) and why is its synthesis important? Cyclo(Phe-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules.[1][2] These compounds are found in various natural sources, including fermented foods and microbial cultures, and exhibit a range of biological activities, making them of great interest for drug discovery and development.[3][4][5] Efficient synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.[6]
Q2: What are the primary methods for synthesizing Cyclo(Phe-Pro)? The most common synthetic routes include:
-
Solution-Phase Synthesis: Typically involves the cyclization of a linear dipeptide (Phe-Pro). This method allows for precise control but often requires multiple protection and deprotection steps.[3]
-
Solid-Phase Peptide Synthesis (SPPS): Cyclo(Phe-Pro) can form as an unwanted byproduct during SPPS when a Phe-Pro sequence is present at the C-terminus, leading to cleavage from the resin.[7] This tendency can also be harnessed for intentional synthesis.
-
Biosynthesis: Certain microorganisms, such as Streptomyces sp. and Lactobacillus plantarum, naturally produce Cyclo(Phe-Pro).[3][8][9]
Q3: What are the main challenges that lead to low yields in Cyclo(Phe-Pro) synthesis? Key challenges include:
-
Diketopiperazine (DKP) Formation as a Side Reaction: In SPPS, the formation of DKPs is a major side reaction that cleaves the dipeptide from the resin, reducing the yield of the target peptide.[7]
-
Epimerization: The chiral centers in phenylalanine and proline are susceptible to epimerization (a change in stereochemistry at one center) under harsh acidic, basic, or thermal conditions, leading to a mixture of stereoisomers that can be difficult to separate.[1][2]
-
Hydrolysis: The final DKP ring is stable within a pH range of approximately 3-8 but can undergo hydrolysis back to the linear dipeptide under stronger acidic or basic conditions.[10]
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and pH can significantly impact the rate of the desired cyclization reaction versus unwanted side reactions.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues encountered during Cyclo(Phe-Pro) synthesis.
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Troubleshooting Recommendation | Explanation |
| Suboptimal pH | Adjust the pH of the reaction. For cyclization in solution, basic conditions (e.g., pH ~10.7) can significantly promote the reaction.[12] | DKP formation is highly pH-dependent. Neutral or acidic conditions may fail to yield any cyclic product.[12] However, be aware that high pH can also promote epimerization.[1] |
| Incorrect Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to product degradation or epimerization.[3][10][12] | For some solution-phase syntheses, temperatures of 55-85°C have been shown to be effective.[12] In SPPS, lower storage temperatures for peptide intermediates can improve stability and reduce unwanted DKP formation.[11] |
| Inefficient Cyclization of the Linear Dipeptide | Ensure the C-terminal of the dipeptide is activated, for instance as an ester, which can spontaneously cyclize.[1] | The cyclization step is an intramolecular nucleophilic attack. Activation of the carboxylic acid is often necessary to facilitate ring closure. |
| Product Hydrolysis | Maintain a pH between 3 and 8 during workup and purification to prevent the DKP ring from opening.[10] | Outside of this stable pH range, Cyclo(Phe-Pro) can hydrolyze back to its linear dipeptide form.[10] |
Issue 2: Presence of Multiple Stereoisomers (Epimerization)
| Potential Cause | Troubleshooting Recommendation | Explanation |
| Harsh Reaction Conditions | Employ milder synthesis methods that avoid strongly acidic, basic, or high-temperature conditions.[1] | Epimerization is a common issue in DKP synthesis and can be triggered by harsh conditions, leading to a loss of stereochemical purity.[1][2] |
| Base-Catalyzed Epimerization | If using a base for cyclization or deprotection (e.g., sodium hydride, piperidine), minimize reaction time and temperature. | Bases can abstract the alpha-proton of the amino acid residues, leading to a loss of stereochemistry. Proline-fused DKPs are particularly susceptible.[1] |
Issue 3: Product Loss During Solid-Phase Peptide Synthesis (SPPS)
| Potential Cause | Troubleshooting Recommendation | Explanation |
| Premature Cleavage from Resin | 1. Ensure thorough washing to remove residual piperidine after Fmoc deprotection.2. Minimize the time the deprotected dipeptide remains on the resin before the next coupling step.[10] | The Phe-Pro sequence is highly prone to cyclizing and cleaving from the resin, especially when proline is the penultimate residue.[10][13] This reaction is often catalyzed by the piperidine used for Fmoc removal.[10] |
| Solvent Choice | Consider the solvent used for storing peptide-resin intermediates. Acetonitrile (ACN) has been shown to have the slowest rate of undesired self-deprotection leading to DKP formation, compared to DMSO, DMF, or NMP.[11] | The solvent can significantly influence the stability of the Fmoc-protected peptide on the resin.[11] |
Table 1: Impact of Solvents on Fmoc-Protected Peptide Intermediate Stability
This table summarizes the relative rate of self-deprotection (a precursor to DKP formation) in various solvents. A faster rate implies lower stability and a higher propensity for unwanted side reactions.
| Solvent | Relative Rate of Self-Deprotection | Reference |
| Dimethyl sulfoxide (DMSO) | Fastest | [11] |
| N,N-Dimethylformamide (DMF) | Fast | [11] |
| N-Methyl-2-pyrrolidone (NMP) | Slow | [11] |
| Acetonitrile (ACN) | Slowest | [11] |
Experimental Protocols & Methodologies
Protocol 1: General Solution-Phase Synthesis of DKP Stereoisomers This method is adapted from a scheme developed by Tullberg et al. and is suitable for synthesizing all four stereoisomers of Cyclo(Phe-Pro).[2][14]
Step 1: Dipeptide Formation
-
Protect the desired proline stereoisomer (L-Pro or D-Pro) as a methyl ester using standard methods (e.g., thionyl chloride in methanol).
-
Couple the protected proline methyl ester with the desired N-protected phenylalanine stereoisomer (e.g., Boc-L-Phe or Boc-D-Phe) using a standard peptide coupling reagent like HBTU or HATU in a suitable solvent (e.g., DMF) with a mild base (e.g., DIPEA).
-
Monitor the reaction to completion by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and purify the linear dipeptide by column chromatography if necessary.
Step 2: Deprotection and Cyclization
-
Deprotect the N-terminus of the purified dipeptide. For a Boc group, this is typically done using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After deprotection, neutralize the resulting amine salt.
-
Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent such as toluene or xylene, often with reflux, to facilitate the intramolecular aminolysis and form the diketopiperazine ring.
Step 3: Purification
-
Remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Phe-Pro) product using silica gel column chromatography (e.g., eluting with a dichloromethane/methanol gradient).[2]
-
For high purity, perform a final purification using semi-preparative HPLC.[2][14]
Visual Guides and Workflows
Caption: A generalized workflow for the solution-phase synthesis of Cyclo(Phe-Pro).
Caption: A logic diagram to guide troubleshooting for low synthesis yields.
Caption: Factors that promote unwanted DKP formation during Solid-Phase Peptide Synthesis.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
Technical Support Center: Overcoming Epimerization in Cyclo(Phe-Pro) Synthesis
Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering epimerization during the synthesis of Cyclo(Phe-Pro).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Cyclo(Phe-Pro) synthesis, and why is it a concern?
A1: Epimerization is a chemical process where the stereochemical configuration at one of two or more chiral centers in a molecule is inverted. In the synthesis of Cyclo(L-Phe-L-Pro), epimerization can occur at the α-carbon of the phenylalanine residue, leading to the formation of the diastereomer Cyclo(D-Phe-L-Pro). This is a significant concern because stereochemistry is a critical determinant of a molecule's biological activity.[1][2] The different spatial arrangement of sidechains in each stereoisomer can lead to distinct biological effects.[1][2] For instance, studies have shown that Cyclo(D-Phe-L-Pro) can promote E. coli growth and biofilm formation, while other stereoisomers may not exhibit the same activity.[1][2] Therefore, controlling epimerization is crucial for obtaining the desired biologically active compound and avoiding impurities that can be difficult to separate due to their similar physical characteristics.[3][4]
Q2: What are the primary mechanisms that lead to epimerization during peptide synthesis?
A2: There are two main mechanisms through which epimerization can occur during peptide synthesis:
-
Oxazolone Formation: This is the most common pathway. During the activation of the carboxylic acid group of an N-protected amino acid (like Fmoc-Phe-OH), an intermediate oxazolone can form. The α-proton of this oxazolone is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either side, leading to a mixture of L and D configurations.
-
Direct α-Proton Abstraction: A strong base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid residue.[3] This generates a carbanion intermediate which, upon reprotonation, can also lead to a mixture of stereoisomers. This is particularly relevant for amino acid residues with highly acidic α-protons.[3]
Q3: Which amino acid in the Cyclo(Phe-Pro) sequence is more susceptible to epimerization?
A3: The phenylalanine (Phe) residue is the one susceptible to epimerization during the synthesis of Cyclo(Phe-Pro). The proline (Pro) residue, being a secondary amine with its side chain cyclized back onto the backbone nitrogen, is conformationally rigid and not prone to epimerization at its α-carbon under standard peptide synthesis conditions. Epimerization typically occurs at the C-terminal amino acid of a peptide segment during activation for coupling.
Q4: How can I detect and quantify the level of epimerization in my Cyclo(Phe-Pro) sample?
A4: Several analytical techniques can be employed to detect and quantify the different stereoisomers of Cyclo(Phe-Pro):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying diastereomers. By using a chiral stationary phase, you can achieve baseline separation of Cyclo(L-Phe-L-Pro) and Cyclo(D-Phe-L-Pro), allowing for accurate determination of their ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can distinguish between diastereomers. The chemical shifts of specific protons, particularly those near the chiral centers, will differ between the L,L and D,L isomers.
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a sensitive technique that can differentiate between all four possible stereoisomers of Cyclo(Phe-Pro) (LL, DD, LD, DL).[1][2] By comparing the ECD spectrum of your sample to a reference library of the pure stereoisomers, you can determine the stereochemical composition.[1][2] This method has the advantage of requiring a very small amount of sample and not needing prior hydrolysis.[1][2]
Troubleshooting Guide
This section provides solutions to common problems encountered during Cyclo(Phe-Pro) synthesis that can lead to epimerization.
Problem 1: High levels of the undesired Cyclo(D-Phe-L-Pro) diastereomer are detected after cyclization.
This is the most common issue and can be influenced by several factors during the linear dipeptide synthesis and the subsequent cyclization step.
Root Causes & Solutions:
| Factor | Underlying Cause of Epimerization | Recommended Action |
| Coupling Reagents | Certain coupling reagents, especially carbodiimides like EDC when used alone, can promote oxazolone formation, which is a key intermediate for epimerization.[5] | Utilize coupling reagents known to suppress epimerization. Urnium-based reagents like HATU and HBTU, when used with an additive like HOBt or HOAt, are generally effective.[6] The additive helps to form an active ester that is less prone to racemization. |
| Base | The type and amount of base used can significantly impact the rate of epimerization. Strong, sterically hindered bases can abstract the α-proton. DIPEA is a common culprit in promoting epimerization. | Use a weaker or more sterically hindered base. For instance, 2,4,6-trimethylpyridine (TMP) has been shown to be effective in reducing epimerization in some cases.[7][8] N-methylmorpholine (NMM) is often a better choice than DIPEA. The stoichiometry of the base should also be carefully controlled. |
| Solvent | Polar aprotic solvents like DMF can increase the rate of epimerization.[5] | Consider using less polar solvents or solvent mixtures. A mixture of chloroform and trifluoroethanol has been reported to suppress epimerization in some liquid-phase syntheses.[5] |
| Temperature | Higher reaction temperatures can accelerate the rate of epimerization.[5] | Perform the coupling and cyclization reactions at lower temperatures. Running the reaction at 0°C or even lower can significantly reduce the extent of epimerization.[5] |
| Pre-activation Time | Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased oxazolone formation and subsequent epimerization.[8] | Minimize the pre-activation time. Ideally, the activated species should be generated in situ or added to the amine component immediately after formation. |
Problem 2: Inconsistent levels of epimerization between different synthesis batches.
Variability in epimerization can make process optimization and reproducibility challenging.
Root Causes & Solutions:
| Factor | Underlying Cause of Inconsistency | Recommended Action |
| Reagent Quality | Impurities in solvents or reagents, especially the base, can affect the reaction environment and lead to variable epimerization rates. | Use high-purity, anhydrous solvents and fresh, high-quality reagents for each synthesis. |
| Reaction Time | Longer reaction times, especially in the presence of base, can increase the opportunity for epimerization. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it is complete. Avoid unnecessarily long reaction times. |
| Water Content | The presence of water can influence the reaction kinetics and the stability of intermediates, potentially affecting the level of epimerization. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Experimental Protocols
General Protocol for Minimizing Epimerization in Solution-Phase Cyclo(Phe-Pro) Synthesis
This protocol provides a starting point for the synthesis of the linear dipeptide followed by cyclization, with considerations to minimize epimerization.
1. Synthesis of the Linear Dipeptide (e.g., Fmoc-Phe-Pro-OH):
-
Materials: Fmoc-Phe-OH, H-Pro-OtBu·HCl, HATU, HOAt, N-methylmorpholine (NMM), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve H-Pro-OtBu·HCl (1.0 eq) and NMM (1.1 eq) in anhydrous DCM and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Phe-OH (1.0 eq), HATU (1.0 eq), and HOAt (1.0 eq) in anhydrous DCM.
-
Cool the Fmoc-Phe-OH solution to 0°C in an ice bath.
-
Slowly add the H-Pro-OtBu solution to the activated Fmoc-Phe-OH solution with continuous stirring.
-
Allow the reaction to proceed at 0°C and monitor its completion by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the protected dipeptide.
-
Remove the Fmoc and tBu protecting groups under standard conditions to obtain the linear Phe-Pro dipeptide.
-
2. Cyclization to form Cyclo(Phe-Pro):
-
Materials: Linear Phe-Pro dipeptide, High-dilution conditions, Coupling reagent (e.g., T3P® or DPPA), Base (e.g., DIPEA or Proton Sponge®).
-
Procedure:
-
Dissolve the linear Phe-Pro dipeptide in a large volume of a suitable solvent (e.g., DCM or Ethyl Acetate) to achieve high dilution (typically <0.01 M).
-
Cool the solution to 0°C.
-
Slowly add the coupling reagent (e.g., T3P®, 1.2 eq) and base (e.g., DIPEA, 2.5 eq) to the solution over several hours using a syringe pump to maintain high dilution.
-
Allow the reaction to stir at room temperature and monitor by LC-MS.
-
Once the reaction is complete, perform a workup and purify the crude product by flash chromatography or preparative HPLC.
-
Visualizations
Mechanism of Epimerization via Oxazolone Formation
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Cyclo(Phe-Pro) at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Cyclo(Phe-Pro) under various experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving Cyclo(Phe-Pro).
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Question: I'm observing variable results in my bioassays with Cyclo(Phe-Pro). Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. Cyclo(Phe-Pro), a diketopiperazine (DKP), is susceptible to hydrolysis under certain pH and temperature conditions. Degradation can lead to a loss of the active cyclic form and the formation of the linear dipeptide, Phe-Pro, which may have different or no biological activity. It is also prone to epimerization under acidic, basic, and thermal conditions.
Issue 2: Unexpected peaks in chromatography.
-
Question: I'm seeing an extra peak in my HPLC/LC-MS analysis of a Cyclo(Phe-Pro) sample. What could this be?
-
Answer: An additional peak could be the hydrolysis product, the linear dipeptide Phenylalanyl-Proline (Phe-Pro). Under acidic or basic conditions, the amide bond in the diketopiperazine ring can be cleaved. You can confirm the identity of this peak by running a standard of the linear dipeptide or by mass spectrometry, which would show a mass increase corresponding to the addition of a water molecule.
Issue 3: Sample discoloration or precipitation upon storage.
-
Question: My Cyclo(Phe-Pro) solution has changed color/formed a precipitate after being stored in a buffer. Why did this happen?
-
Answer: Changes in appearance can indicate degradation or solubility issues. The stability of Cyclo(Phe-Pro) is pH-dependent. If the buffer pH is outside the optimal range (approximately pH 3-8), hydrolysis can occur, leading to the formation of the less soluble linear dipeptide, which might precipitate out of solution. Temperature is also a critical factor; higher temperatures will accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing Cyclo(Phe-Pro) solutions?
A1: Based on available literature, Cyclo(Phe-Pro) is most stable in the pH range of 3 to 8.[1][2] To minimize degradation, it is recommended to prepare and store solutions in a buffer within this pH range and at low temperatures (e.g., 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage).
Q2: How does temperature affect the stability of Cyclo(Phe-Pro)?
A2: Like most chemical reactions, the degradation of Cyclo(Phe-Pro) is accelerated by increased temperature. For any given pH outside the optimal stability range, the rate of hydrolysis will be significantly higher at room temperature or elevated temperatures compared to refrigerated or frozen conditions.
Q3: What are the main degradation products of Cyclo(Phe-Pro)?
A3: The primary degradation product of Cyclo(Phe-Pro) under both acidic and basic conditions is the corresponding linear dipeptide, Phenylalanyl-Proline (Phe-Pro), formed by the hydrolysis of one of the amide bonds in the diketopiperazine ring.
Q4: Can Cyclo(Phe-Pro) epimerize?
A4: Yes, diketopiperazines, including Cyclo(Phe-Pro), can undergo epimerization at the alpha-carbon of the amino acid residues under basic, acidic, and thermal conditions.[3] This can lead to the formation of diastereomers (e.g., Cyclo(D-Phe-L-Pro)), which may have different biological activities.
Q5: What analytical methods are suitable for assessing the stability of Cyclo(Phe-Pro)?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the stability of Cyclo(Phe-Pro).[2] These techniques can separate and quantify the parent compound from its degradation products.
Data Presentation
While specific kinetic data for the degradation of Cyclo(Phe-Pro) across a wide range of pH and temperatures is not extensively published in a consolidated format, the following table summarizes the expected stability behavior based on the available literature for diketopiperazines. Researchers should consider this as a general guideline and perform their own stability studies for specific experimental conditions.
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 3 (Acidic) | Low (2-8 °C) | Slow degradation expected. | Hydrolysis to linear dipeptide |
| < 3 (Acidic) | Ambient (~25 °C) | Moderate to rapid degradation. | Hydrolysis to linear dipeptide |
| < 3 (Acidic) | Elevated (>37 °C) | Rapid degradation. | Hydrolysis to linear dipeptide |
| 3 - 8 (Neutral) | Low to Ambient | Generally stable.[1][2] | Minimal degradation |
| 3 - 8 (Neutral) | Elevated (>37 °C) | Potential for slow degradation and epimerization over extended periods. | Hydrolysis, Epimerization |
| > 8 (Basic) | Low (2-8 °C) | Slow degradation expected. | Hydrolysis to linear dipeptide |
| > 8 (Basic) | Ambient (~25 °C) | Moderate to rapid degradation. | Hydrolysis to linear dipeptide |
| > 8 (Basic) | Elevated (>37 °C) | Rapid degradation. | Hydrolysis to linear dipeptide |
Experimental Protocols
Protocol: Stability Assessment of Cyclo(Phe-Pro) by HPLC
This protocol outlines a general method for determining the stability of Cyclo(Phe-Pro) in a given aqueous buffer at a specific temperature.
1. Materials:
- Cyclo(Phe-Pro) standard
- Aqueous buffers of desired pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)
- HPLC grade water, acetonitrile, and methanol
- Formic acid or trifluoroacetic acid (for mobile phase)
- HPLC system with a C18 column and UV detector
- Temperature-controlled incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of Cyclo(Phe-Pro) in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
- Sample Preparation:
- In separate vials, dilute the stock solution with the desired pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Prepare a sufficient number of vials for each time point to be tested.
- Time Zero (T0) Analysis: Immediately after preparation, analyze one vial from each pH condition by HPLC to determine the initial concentration of Cyclo(Phe-Pro).
- Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25 °C, 37 °C, or 50 °C).
- Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition and analyze its contents by HPLC.
- HPLC Analysis:
- Use a suitable C18 column.
- Employ a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile to separate Cyclo(Phe-Pro) from its degradation products.
- Monitor the elution at an appropriate wavelength (e.g., 210 nm or 254 nm).
- Data Analysis:
- Calculate the percentage of Cyclo(Phe-Pro) remaining at each time point relative to the T0 concentration.
- Plot the percentage of remaining Cyclo(Phe-Pro) versus time to observe the degradation profile.
- If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the stability of Cyclo(Phe-Pro).
Caption: Hydrolysis of Cyclo(Phe-Pro) under acidic and basic conditions.
Caption: Workflow for assessing the stability of Cyclo(Phe-Pro).
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Cyclo(Phe-Pro) Batches
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with their synthetic batches of Cyclo(Phe-Pro).
Frequently Asked Questions (FAQs)
Q1: My synthetic Cyclo(Phe-Pro) is showing lower than expected bioactivity. What are the most common causes?
Low bioactivity in synthetic Cyclo(Phe-Pro) batches can primarily be attributed to issues related to purity, stereochemistry, compound stability, and the experimental setup. Key factors include:
-
Incorrect Stereochemistry: The biological activity of Cyclo(Phe-Pro) is highly dependent on its stereoisomer. Synthesis can result in a mixture of four possible stereoisomers: cyclo(L-Phe-L-Pro), cyclo(D-Phe-D-Pro), cyclo(L-Phe-D-Pro), and cyclo(D-Phe-L-Pro). Different isomers can have vastly different or even opposing biological effects. For example, cyclo(D-Phe-L-Pro) has been shown to significantly promote both E. coli growth and biofilm formation, an effect not observed with other stereoisomers.[1][2][3]
-
Presence of Impurities: Residual starting materials, reagents from synthesis, or byproducts can interfere with the bioactivity. A common impurity is the linear dipeptide (Phe-Pro), which lacks the rigid cyclic structure necessary for activity.[4] Another common impurity is trifluoroacetic acid (TFA) from HPLC purification, which can alter the net weight and solubility of the peptide.[5]
-
Compound Degradation: Cyclo(Phe-Pro) solutions are known to be unstable.[6] Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation.[7][8] Diketopiperazines are also susceptible to epimerization in acidic or basic conditions, which changes the stereochemistry and thus the bioactivity.[2][9]
-
Suboptimal Experimental Conditions: Issues with the bioassay itself, such as incorrect compound concentration, inappropriate solvent, or problems with the biological system (e.g., cell line viability, bacterial strain), can lead to apparent low activity.
Q2: How can I verify the quality of my synthetic Cyclo(Phe-Pro) batch?
A thorough quality control (QC) process is crucial. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (244.3 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and check for major impurities. Both 1H and 13C NMR are valuable.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A high-purity batch should show a single major peak.
-
Electronic Circular Dichroism (ECD): This is a critical technique to determine the absolute stereochemistry of your compound. The ECD spectrum can differentiate between the four stereoisomers.[1][2][3]
Q3: What are the recommended storage and handling conditions for Cyclo(Phe-Pro)?
To ensure the stability and bioactivity of your Cyclo(Phe-Pro):
-
Solid Form: Store the lyophilized powder at -20°C or -80°C in a sealed container, away from moisture and direct sunlight.[10][11] Under these conditions, it can be stable for several years.[12]
-
In Solution: Solutions are unstable and should be prepared fresh for each experiment.[6] If a stock solution must be prepared (e.g., in DMSO), it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7][8]
Q4: Can the solvent used to dissolve Cyclo(Phe-Pro) affect its activity?
Yes. Cyclo(Phe-Pro) is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) before being diluted in aqueous media for bioassays.[13][14] It is critical to:
-
Ensure the final concentration of the solvent in the assay is low enough to not affect the biological system (typically <0.5%).
-
Run a solvent control (media with the same final concentration of DMSO but without Cyclo(Phe-Pro)) to ensure that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guide for Low Bioactivity
Use the following flowchart and tables to diagnose and resolve issues with your Cyclo(Phe-Pro) experiments.
Caption: Troubleshooting workflow for low Cyclo(Phe-Pro) bioactivity.
Data Presentation
Table 1: Common Issues and Recommended QC Actions
| Potential Issue | Description | Recommended Verification Method |
| Purity | Presence of linear Phe-Pro, truncated peptides, or other synthesis byproducts. | HPLC for purity percentage; MS and NMR for structural confirmation. |
| Stereoisomerism | Synthesis may yield an inactive or mixed-activity batch of L-L, D-D, L-D, D-L isomers. | Electronic Circular Dichroism (ECD) is essential for absolute configuration.[1] |
| Epimerization | Conversion of the active stereoisomer to an inactive one due to pH or temperature stress. | ECD to check for changes in stereochemistry over time or after treatment. |
| Degradation | Breakdown of the compound due to improper storage (e.g., moisture, freeze-thaw). | HPLC to check for new peaks; MS to identify degradation products. |
| TFA Contamination | Residual Trifluoroacetic Acid from HPLC purification can impact solubility and net weight.[5] | Ion chromatography or specific TFA assays. Check supplier's Certificate of Analysis. |
Table 2: Impact of Stereochemistry on Bioactivity
| Stereoisomer | Observed Biological Effect | Concentration/Conditions | Reference |
| cyclo(D-Phe-L-Pro) | Promotes E. coli growth and biofilm formation | Not specified | [1][2][3] |
| cyclo(L-Phe-L-Pro) | Antifungal, antibacterial, and antiviral activities.[15] Inhibits S. aureus biofilm. | 12.3 mmol/L for S. aureus biofilm inhibition | [16] |
| cyclo(L-Phe-D-Pro) | Generally lower or different activity compared to L-L isomer. | Not specified | [1] |
| cyclo(D-Phe-D-Pro) | Generally lower or different activity compared to L-L isomer. | Not specified | [1] |
Experimental Protocols
Protocol 1: Anti-Biofilm Assay for Staphylococcus aureus
This protocol is adapted from standard crystal violet biofilm quantification methods.[17][18][19]
Objective: To quantify the inhibition of S. aureus biofilm formation by Cyclo(Phe-Pro).
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with 0.5% dextrose and 3.0% NaCl
-
Cyclo(Phe-Pro) stock solution (e.g., 100 mM in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570-600 nm)
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo-(L-Phe-L-Pro) peptide [novoprolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclo(L-Phe-L-Pro) | Free radical scavengers | COX | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of a Cyclic Pro-Pro-β3-HoPhe-Phe Tetrapeptide against HSV-1 and HAdV-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ableweb.org [ableweb.org]
- 19. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microbial Production of Cyclo(Phe-Pro)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the microbial production of Cyclo(Phe-Pro).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems in your Cyclo(Phe-Pro) fermentation experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| CPP-T01 | Low or no yield of Cyclo(Phe-Pro) | Suboptimal Culture Conditions: Temperature, pH, or aeration may not be ideal for your specific microbial strain. | - Systematically optimize culture parameters. For instance, for a co-culture of Lactobacillus plantarum and Leuconostoc mesenteroides, optimal conditions were found to be 30°C for 48 hours under stationary conditions.[1][2] - Ensure the pH of the medium is maintained within the optimal range for your microorganism. The optimal pH for cyclic dipeptide formation can be around 10.7 in some contexts, though this may vary for microbial cultures.[3] |
| Nutrient Limitation: The carbon-to-nitrogen ratio may be imbalanced, or essential precursors (phenylalanine and proline) might be insufficient. | - Supplement the medium with additional carbon and nitrogen sources. A study showed that adding 4% sucrose and 1.5% mixed amino acids enhanced production.[1][2] - Experiment with different types and concentrations of carbon and nitrogen sources to find the optimal combination for your strain. | ||
| Genetic Issues: The producing strain may have lost the genetic capability to synthesize Cyclo(Phe-Pro) due to mutation in the biosynthetic genes (e.g., NRPS).[4][5][6] | - Verify the genetic integrity of your strain. If possible, sequence the putative nonribosomal peptide synthetase (NRPS) gene cluster. - If a mutation is confirmed, revert to a wild-type strain or consider genetic engineering to restore the pathway. | ||
| CPP-T02 | Inconsistent Cyclo(Phe-Pro) production between batches | Variability in Inoculum: The age, size, or physiological state of the inoculum can significantly impact fermentation performance. | - Standardize your inoculum preparation protocol. Use a consistent cell density and growth phase for inoculation. |
| Inconsistent Medium Preparation: Minor variations in media components or preparation can lead to batch-to-batch differences. | - Prepare media in large, homogenous batches when possible. - Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization. | ||
| Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration control can affect reproducibility. | - Calibrate all monitoring and control equipment regularly. - Maintain detailed logs of all fermentation parameters for each batch to identify any deviations. | ||
| CPP-T03 | Difficulty in detecting or quantifying Cyclo(Phe-Pro) | Inefficient Extraction: The chosen solvent or extraction method may not be suitable for Cyclo(Phe-Pro). | - Use a suitable organic solvent for extraction, such as ethyl acetate.[7][8] - Optimize the extraction pH to ensure Cyclo(Phe-Pro) is in a favorable state for partitioning into the organic phase. |
| Low Analyte Concentration: The concentration of Cyclo(Phe-Pro) in the crude extract may be below the detection limit of your analytical method. | - Concentrate the crude extract before analysis. - Consider using a more sensitive analytical technique, such as LC-MS/MS. | ||
| Co-elution with Interfering Compounds: Other metabolites in the extract may have similar retention times to Cyclo(Phe-Pro) in HPLC. | - Optimize the HPLC gradient and column chemistry to improve separation. - Use a mass spectrometer detector (LC-MS) for more specific detection based on the mass-to-charge ratio of Cyclo(Phe-Pro). |
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce Cyclo(Phe-Pro)?
A1: Cyclo(Phe-Pro) has been isolated from a variety of microorganisms, including:
-
Bacteria: Lactobacillus plantarum[1][2], Streptomyces sp.[4][5][6], Bacillus subtilis[9], Burkholderia seminalis[10], and Vibrio vulnificus.
Q2: What are the key culture parameters to optimize for Cyclo(Phe-Pro) production?
A2: The most critical parameters to optimize are:
-
Temperature: Different microbes have different optimal temperatures for secondary metabolite production. For example, a co-culture of L. plantarum and L. mesenteroides produces Cyclo(Phe-Pro) well at 30°C.[1][2]
-
pH: The pH of the culture medium can influence both microbial growth and the stability of the product.
-
Aeration: The dissolved oxygen concentration is a crucial factor, especially for aerobic bacteria like Streptomyces. In some cases, stationary cultures (limited oxygen) may be preferable.[1][2]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. Sucrose and mixed amino acids have been shown to be effective.[1][2]
Q3: What is the biosynthetic pathway for Cyclo(Phe-Pro)?
A3: Cyclo(Phe-Pro) is typically synthesized by large, multi-domain enzymes called nonribosomal peptide synthetases (NRPSs).[4][5][6][10] These enzymes activate and link the precursor amino acids, phenylalanine and proline, and then catalyze the cyclization to form the final product. In some cases, it can also be produced by cyclodipeptide synthases (CDPSs).
Q4: How can I extract and purify Cyclo(Phe-Pro) from my culture?
A4: A general workflow for extraction and purification is as follows:
-
Separate the microbial cells from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.[7][8]
-
Evaporate the organic solvent to obtain a crude extract.
-
The crude extract can then be further purified using techniques like silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).[11]
Q5: What analytical methods are suitable for the quantification of Cyclo(Phe-Pro)?
A5: The most common methods for quantifying Cyclo(Phe-Pro) are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is a standard method for quantification. A C18 column is often used for separation.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides higher sensitivity and specificity, which is particularly useful for complex samples or low concentrations of the target compound.
Quantitative Data Summary
Table 1: Optimized Culture Conditions for Enhanced Cyclo(Phe-Pro) Production in a Lactobacillus plantarum and Leuconostoc mesenteroides Co-culture
| Parameter | Optimized Value | Reference |
| Microbial Ratio | L. plantarum : L. mesenteroides (7:3) | [1][2] |
| Temperature | 30°C | [1][2] |
| Incubation Time | 48 hours | [1][2] |
| Aeration | Stationary culture | [1][2] |
| Carbon Source | 4% Sucrose | [1][2] |
| Nitrogen Source | 1.5% Mixed Amino Acids | [1][2] |
| Yield Improvement | >35% increase compared to monoculture | [1][2] |
Experimental Protocols
Protocol 1: Cultivation for Cyclo(Phe-Pro) Production
This protocol is based on the optimized conditions for a co-culture of Lactobacillus plantarum and Leuconostoc mesenteroides.
-
Inoculum Preparation: a. Culture L. plantarum and L. mesenteroides separately in a suitable broth (e.g., MRS broth) at 30°C for 24 hours. b. Harvest the cells by centrifugation and resuspend them in fresh sterile medium to a desired optical density.
-
Fermentation: a. Prepare the production medium containing 4% sucrose and 1.5% mixed amino acids. b. Inoculate the production medium with the prepared cultures of L. plantarum and L. mesenteroides at a 7:3 ratio. c. Incubate the culture at 30°C for 48 hours under stationary conditions.
-
Harvesting: a. After 48 hours, centrifuge the culture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells. b. Collect the supernatant for extraction of Cyclo(Phe-Pro).
Protocol 2: Extraction and Quantification of Cyclo(Phe-Pro)
-
Extraction: a. To the collected supernatant, add an equal volume of ethyl acetate. b. Mix vigorously for 10-15 minutes and then allow the phases to separate. c. Collect the upper organic (ethyl acetate) layer. d. Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery. e. Pool the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
Sample Preparation for HPLC/LC-MS: a. Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).[7] b. Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[11]
-
Quantification: Prepare a standard curve using a pure standard of Cyclo(Phe-Pro) to determine the concentration in the samples.
-
Visualizations
Caption: Experimental workflow for Cyclo(Phe-Pro) production and analysis.
References
- 1. Influence of increased dissolved oxygen concentration on the formation of secondary metabolites by manumycin-producing Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
Technical Support Center: Degradation of Cyclo(Phe-Pro) in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Cyclo(Phe-Pro) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Cyclo(Phe-Pro) in an aqueous solution?
The primary degradation of Cyclo(Phe-Pro), a diketopiperazine (DKP), in aqueous solutions occurs through two main pathways:
-
Hydrolysis: The diketopiperazine ring can be hydrolyzed to open the ring structure, forming the linear dipeptide, Phenylalanyl-Proline (Phe-Pro). This is the most common degradation pathway in aqueous environments.
-
Epimerization: Under certain conditions, particularly in acidic or basic environments, Cyclo(L-Phe-L-Pro) can undergo epimerization at the alpha-carbon of the phenylalanine residue to form its diastereomer, Cyclo(D-Phe-L-Pro).
Q2: What factors influence the degradation rate of Cyclo(Phe-Pro)?
The stability of Cyclo(Phe-Pro) in aqueous solutions is primarily influenced by:
-
pH: Diketopiperazines are susceptible to both acid- and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is slowest near neutral pH and increases under acidic or alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of degradation of Cyclo(Phe-Pro) increases with temperature.
-
Buffer Species: The composition of the buffer solution can sometimes influence the degradation rate through catalytic effects.
Q3: Is Cyclo(Phe-Pro) stable at a neutral pH?
While more stable at neutral pH compared to acidic or basic conditions, Cyclo(Phe-Pro) can still undergo slow hydrolysis over time. For long-term storage of aqueous solutions, it is recommended to keep them frozen (-20°C or below) to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Cyclo(Phe-Pro) degradation.
Issue 1: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Epimerization.
-
Solution: If working under acidic or basic conditions, the unexpected peak could be the diastereomer, Cyclo(D-Phe-L-Pro). Confirm by comparing the retention time with a standard if available, or by using mass spectrometry to confirm the mass-to-charge ratio, which will be identical to the parent compound.
-
-
Possible Cause 2: Further degradation of the linear dipeptide.
-
Solution: The linear dipeptide Phe-Pro can also degrade, although it is generally more stable than the cyclic form. Analyze the mass spectrum of the unexpected peak to identify potential smaller fragments.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. Run a blank injection of the mobile phase to check for contaminants.
-
Issue 2: Poor peak shape (tailing or fronting) for Cyclo(Phe-Pro) or its degradation products.
-
Possible Cause 1: Secondary interactions with the column.
-
Solution: The amine and carboxylic acid groups on the linear dipeptide can interact with residual silanols on the C18 column, leading to peak tailing. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% to improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Replace the column with a new one.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
-
Possible Cause 3: Column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cyclo(Phe-Pro) and its Degradation Product Phe-Pro
This protocol describes a reverse-phase HPLC method for the simultaneous quantification of Cyclo(Phe-Pro) and its primary hydrolysis product, the linear dipeptide Phe-Pro.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
A linear gradient can be optimized, for example, starting with 5-10% B and increasing to 90-95% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(Phe-Pro) in a suitable solvent (e.g., methanol or water).
-
For the degradation study, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Incubate the solutions at the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to ensure the analytical method is stability-indicating, a forced degradation study should be performed.
-
Acid Hydrolysis: Incubate a solution of Cyclo(Phe-Pro) in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of Cyclo(Phe-Pro) in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of Cyclo(Phe-Pro) with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of Cyclo(Phe-Pro) at 105°C.
-
Photolytic Degradation: Expose a solution of Cyclo(Phe-Pro) to UV light.
Samples from these stress conditions should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent compound.
Data Presentation
Table 1: Degradation Products of Cyclo(Phe-Pro) in Aqueous Solution
| Degradation Pathway | Degradation Product | Chemical Structure |
| Hydrolysis | Phenylalanyl-Proline (Phe-Pro) | Linear Dipeptide |
| Epimerization | Cyclo(D-Phe-L-Pro) | Diastereomer |
Table 2: Quantitative Analysis of Cyclo(Phe-Pro) Degradation (Example Data Structure)
Note: The following table is a template. Researchers should populate it with their experimental data.
| Condition | Time (hours) | Cyclo(Phe-Pro) Concentration (µg/mL) | Phe-Pro Concentration (µg/mL) | % Degradation |
| pH 3, 40°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 4.8 | 4.8 | |
| 48 | 90.5 | 9.5 | 9.5 | |
| pH 7, 40°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | 0.2 | 0.2 | |
| 48 | 99.5 | 0.5 | 0.5 | |
| pH 9, 40°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 7.9 | 7.9 | |
| 48 | 85.3 | 14.7 | 14.7 |
Visualizations
Technical Support Center: Production of Cyclo(Phe-Pro) from Natural Sources
This guide provides researchers, scientists, and drug development professionals with technical support for preventing and troubleshooting contamination during the production of Cyclo(Phe-Pro) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for Cyclo(Phe-Pro) production?
A1: Cyclo(Phe-Pro) is a cyclic dipeptide produced by a variety of microorganisms. Common natural sources include bacteria such as Lactobacillus plantarum, Streptomyces fungicidicus, and Vibrio species, as well as various fungi like Acrostalagmus.[1] These microorganisms can be cultivated through fermentation to produce Cyclo(Phe-Pro) as a secondary metabolite.
Q2: What are the main categories of contaminants I should be concerned about?
A2: Contamination in the production of Cyclo(Phe-Pro) from natural sources can be broadly categorized into three types:
-
Microbial Contaminants: These include unwanted bacteria (e.g., Lactic Acid Bacteria, E. coli), fungi (molds and yeasts), and bacteriophages (viruses that infect bacteria).[2][3]
-
Chemical Contaminants: These can originate from the raw materials of the culture medium, extraction solvents, or be byproducts of the fermentation process. They also include degradation products of Cyclo(Phe-Pro) itself, such as its diastereomers.
-
Process-Related Impurities: These can include residues from processing aids like antifoaming agents, or leachables from equipment.
Q3: How can I prevent microbial contamination during fermentation?
A3: Preventing microbial contamination requires a multi-faceted approach centered on aseptic techniques and proper sterilization. Key strategies include:
-
Sterilization of Media and Equipment: Autoclaving (steam sterilization) is a common and effective method for sterilizing fermentation media and equipment.[4][5] Dry heat sterilization can be used for glassware.
-
Aseptic Technique: All transfers of cultures and additions to the fermenter should be performed under sterile conditions, for example, within a laminar flow hood.[4][6]
-
Sterile Filtration: For heat-sensitive components of the media or for sterilizing gases, filtration using 0.2-micron membrane filters is recommended.[4]
-
Environmental Monitoring: Regularly monitor the air and surfaces in your production area for microbial counts to ensure a clean environment.[4]
Q4: What are bacteriophages and why are they a significant threat?
A4: Bacteriophages, or phages, are viruses that specifically infect and destroy bacteria.[7] They are a major concern in industrial fermentation because a phage contamination can lead to the rapid and complete lysis of the production culture, resulting in total batch failure.[1][7] Phages can be introduced through raw materials, personnel, or the air supply and are notoriously difficult to eliminate.[8]
Q5: What are the typical chemical impurities I might encounter?
A5: Chemical impurities can include:
-
Media Components: Residual sugars, salts, and other components from the fermentation broth.
-
Metabolic Byproducts: Other secondary metabolites produced by the microorganism.
-
Residual Solvents: Traces of solvents like ethyl acetate or methanol used during the extraction process.[1][7]
-
Degradation Products: Cyclo(Phe-Pro) can degrade or epimerize to form diastereomers, especially under certain pH and temperature conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of Cyclo(Phe-Pro)
| Possible Cause | Troubleshooting Step |
| Microbial Contamination | 1. Examine a sample of the fermentation broth under a microscope for the presence of foreign microorganisms. 2. Plate a sample on various agar media to check for bacterial or fungal growth. 3. If contamination is confirmed, discard the batch and thoroughly clean and sterilize the fermenter and all associated equipment. Review and reinforce aseptic techniques. |
| Bacteriophage Infection | 1. Suspect a phage infection if there is a sudden drop in turbidity or metabolic activity of the culture. 2. Confirm by attempting to isolate the phage from a filtered broth sample. 3. If a phage is present, implement a robust decontamination protocol, including autoclaving all contaminated materials and sanitizing the entire production area. Consider rotating production strains if possible.[9] |
| Suboptimal Fermentation Conditions | 1. Verify that the pH, temperature, aeration, and nutrient feed rates are within the optimal range for your production strain. 2. Calibrate all probes and monitoring equipment. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-eluting Microbial Metabolites | 1. Optimize the purification protocol. This may involve using a different chromatography resin, adjusting the solvent gradient in HPLC, or adding an additional purification step (e.g., size exclusion chromatography). |
| Residual Media Components | 1. Incorporate a diafiltration or buffer exchange step after fermentation to remove residual salts and small molecules from the broth before extraction. |
| Residual Solvents | 1. Ensure complete removal of extraction solvents using techniques like rotary evaporation under appropriate temperature and vacuum. 2. Quantify residual solvents using headspace gas chromatography (GC) to ensure they are below acceptable limits.[1][7] |
| Presence of Diastereomers | 1. Analyze the product using a chiral HPLC method to separate and quantify the different stereoisomers. 2. Optimize the purification method, such as preparative chiral HPLC, to isolate the desired stereoisomer.[10] |
Quantitative Data Summary
Table 1: Efficacy of Different Sterilization Methods
| Sterilization Method | Temperature (°C) | Time (min) | Pressure | Typical Application | Microbial Kill Efficacy |
| Autoclaving (Steam) | 121 | 15-20 | ~15 psi | Fermentation media, glassware, equipment | High (kills endospores) |
| Dry Heat | 160-170 | 60-120 | N/A | Glassware, heat-stable equipment | High (kills endospores) |
| Pasteurization | 85 | 15 | N/A | Heat-sensitive media components | Reduces microbial load, does not guarantee sterility |
| Ultraviolet (UV) | N/A | 60 | N/A | Surface sterilization | Variable, dependent on exposure |
| Medium-Temperature Steam | 105 | 30 | 0.5 Pa | Heat-sensitive products | Effective for vegetative cells and some spores |
Data compiled from multiple sources for general guidance.[11][12][13][14]
Table 2: General Limits for Impurities in Active Pharmaceutical Ingredients (APIs)
| Impurity Type | General Limit | Analytical Technique |
| Residual Solvents (Class 3) | < 5000 ppm | Headspace GC-MS |
| Heavy Metals (e.g., Pb, As) | < 10 ppm | ICP-MS |
| Total Aerobic Microbial Count | < 1000 CFU/g | Microbial Limit Test |
| Total Yeast and Mold Count | < 100 CFU/g | Microbial Limit Test |
| Specified Pathogens (E. coli, Salmonella) | Absent in 10g | Microbial Limit Test |
These are general limits and may vary depending on the specific API and regulatory agency. Consult relevant pharmacopeias for specific requirements.
Experimental Protocols
Protocol 1: Microbial Limit Test for Cyclo(Phe-Pro) Product
Objective: To determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC) in a purified Cyclo(Phe-Pro) sample.
Materials:
-
Purified Cyclo(Phe-Pro) sample
-
Sterile buffered sodium chloride-peptone solution (pH 7.0)
-
Soybean-Casein Digest Agar (SCDA)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes, pipettes, and dilution tubes
Procedure:
-
Sample Preparation: Aseptically weigh 1 g of the Cyclo(Phe-Pro) sample and dissolve or suspend it in 9 mL of sterile buffered sodium chloride-peptone solution to make a 1:10 dilution.
-
Serial Dilutions: Perform further serial dilutions as necessary to obtain a countable number of colonies (typically 30-300 CFU/plate).
-
Plating for TAMC: Pipette 1 mL of the appropriate dilution onto two sterile petri dishes. Pour 15-20 mL of molten SCDA (cooled to ~45°C) into each plate. Swirl gently to mix and allow to solidify.
-
Plating for TYMC: Pipette 1 mL of the appropriate dilution onto two other sterile petri dishes. Pour 15-20 mL of molten SDA (cooled to ~45°C) into each plate. Swirl gently to mix and allow to solidify.
-
Incubation: Incubate the SCDA plates at 30-35°C for 3-5 days. Incubate the SDA plates at 20-25°C for 5-7 days.
-
Counting: After incubation, count the number of colonies on each plate and calculate the average number of CFU per gram of the original sample.
Protocol 2: HPLC-UV/MS Method for Purity Analysis of Cyclo(Phe-Pro)
Objective: To assess the purity of a Cyclo(Phe-Pro) sample and detect the presence of diastereomers and other impurities.
Materials and Equipment:
-
HPLC system with a UV detector and a mass spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Purified Cyclo(Phe-Pro) sample
-
Reference standards for Cyclo(Phe-Pro) isomers if available
Procedure:
-
Sample Preparation: Dissolve the Cyclo(Phe-Pro) sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm and 254 nm[10]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 100-500
-
Optimize other parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) based on the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the peak corresponding to Cyclo(Phe-Pro) based on its retention time and mass-to-charge ratio ([M+H]+ ≈ 245.13).
-
Integrate all peaks in the chromatogram to determine the area percentage of the main peak (purity) and any impurity peaks.
-
Analyze the mass spectra of impurity peaks to tentatively identify them.
-
Visualizations
Caption: Experimental workflow for Cyclo(Phe-Pro) production.
Caption: Troubleshooting logic for common production issues.
Caption: Non-Ribosomal Peptide Synthetase (NRPS) pathway for Cyclo(Phe-Pro).
References
- 1. Determination and Quantitation of Residual Solvents in Natural Food Ingredients Using a Static Headspace Gas Chromatography with Flame Ionization Detection and Mass Spectrometric Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation Broth Clarification - Food & Beverage | Pall Corporation [pall.com]
- 7. Determination and Quantitation of Residual Solvents in Natural Food Ingredients Using a Static Headspace Gas Chromatography with Flame Ionization Detection and Mass Spectrometric Detection Method. | Semantic Scholar [semanticscholar.org]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. The effect of different sterilization methods on the shelf life and physicochemical indicators of fermented pork jerky - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The effect of different sterilization methods on the shelf life and physicochemical indicators of fermented pork jerky [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
Refining bioassay protocols for consistent Cyclo(Phe-Pro) results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving Cyclo(Phe-Pro).
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with Cyclo(Phe-Pro), offering potential causes and solutions.
Issue 1: High Variability and Poor Reproducibility in Bioassay Results
-
Potential Cause: Inconsistent experimental conditions. Bioassays are sensitive to variations in parameters such as cell passage number, confluency, incubation times, and reagent preparation.
-
Solution:
-
Standardize all aspects of the experimental protocol. Maintain a consistent cell culture routine, ensuring cells are in the logarithmic growth phase.
-
Prepare fresh solutions of Cyclo(Phe-Pro) for each experiment, as solutions can be unstable.[1]
-
Use a consistent source and batch of Cyclo(Phe-Pro) to minimize variability between experiments.
-
Implement proper controls, including vehicle controls (e.g., DMSO) at the same concentration used to dissolve the compound.
-
-
Potential Cause: Stereoisomeric impurity. The biological activity of Cyclo(Phe-Pro) is highly dependent on its stereochemistry. Different stereoisomers can have vastly different or even opposing effects.
-
Solution:
-
Ensure the stereochemical purity of your Cyclo(Phe-Pro) sample using analytical techniques like Electronic Circular Dichroism (ECD).[2]
-
When comparing results, be certain that the same stereoisomer (e.g., cyclo(L-Phe-L-Pro)) was used.
-
Issue 2: Precipitation of Cyclo(Phe-Pro) in Culture Medium
-
Potential Cause: Poor solubility. Cyclo(Phe-Pro) is a hydrophobic molecule and may precipitate in aqueous culture media, especially at higher concentrations.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3]
-
When diluting the stock solution into the culture medium, ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration.
-
Some studies have noted precipitation of similar cyclic peptides in culture medium, which can affect results.[4]
-
Issue 3: Unexpected or Off-Target Effects in Cell-Based Assays
-
Potential Cause: Interference with assay components. Cyclo(Phe-Pro), being an aromatic compound, has the potential to interfere with fluorescence-based assays through autofluorescence or quenching.[5][6]
-
Solution:
-
Run a control with Cyclo(Phe-Pro) in the assay medium without cells to check for any background signal.
-
If interference is suspected, consider using an alternative assay with a different detection method (e.g., colorimetric instead of fluorescent).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for Cyclo(Phe-Pro)?
A1: Cyclo(Phe-Pro) is typically dissolved in organic solvents such as DMSO, methanol, or ethanol to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Prepare fresh working solutions from the stock for each experiment, as solutions may be unstable.[1]
Q2: What is a typical concentration range for Cyclo(Phe-Pro) in bioassays?
A2: The effective concentration of Cyclo(Phe-Pro) can vary significantly depending on the specific assay and cell type.
-
For anti-biofilm and quorum sensing inhibition assays, concentrations in the low millimolar (mM) range have been reported to be effective. For instance, a concentration of 12.3 mmol/L was found to inhibit virulence factors and biofilm formation in Staphylococcus aureus.
-
For cytotoxicity assays in cancer cell lines, IC50 values have been reported in the micromolar (µM) range. For example, cyclo(L-Phe-L-Pro) exhibited IC50 values of 21.4 µg/mL, 18.3 µg/mL, and 16.0 µg/mL on HCT-116, OVCAR-8, and SF-295 cell lines, respectively.
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does the stereochemistry of Cyclo(Phe-Pro) affect its biological activity?
A3: The stereochemistry is critical for the biological activity of Cyclo(Phe-Pro). Different stereoisomers can have distinct effects. For example, one study found that cyclo(D-Phe-L-Pro) significantly promoted both E. coli growth and biofilm formation, while other stereoisomers had different or no significant effects.[2] Therefore, it is crucial to know and report the specific stereoisomer used in your experiments.
Q4: Can Cyclo(Phe-Pro) interfere with common assay readouts?
A4: Yes, as an aromatic compound, Cyclo(Phe-Pro) has the potential to interfere with fluorescence-based assays. This can manifest as background fluorescence (false positive) or quenching of the signal (false negative).[5][6] It is advisable to perform control experiments to assess any potential interference.
Data Presentation
Table 1: Cytotoxicity of Cyclo(Phe-Pro) and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 / Activity | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon Carcinoma) | Cytotoxicity | IC50 | 21.4 µg/mL | |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian Carcinoma) | Cytotoxicity | IC50 | 18.3 µg/mL | |
| Cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | Cytotoxicity | IC50 | 16.0 µg/mL | |
| Cyclo(L-Phe-L-Pro) | ECA-109, HeLa-S3, PANC-1 | Cell Growth | % Growth | 36-50% at 20 µM | |
| Cyclo(L-Phe-D-Pro) | HCT-116, HepG2, MCF7 | Proliferation | IC50 | 30 µg/mL, ≥50 µg/mL, 30 µg/mL | |
| Cyclo(D-Phe-D-Pro) | HCT-116 | Proliferation | IC50 | 94.0 µM | |
| Cyclo(L-Pro-L-Phe) | SH-SY5Y (Neuroblastoma) | MTT Assay | Neuroprotection | Effective at 10, 20, and 40 µM | [7] |
Experimental Protocols
Quorum Sensing Inhibition Assay using Chromobacterium violaceum**
This protocol is adapted for assessing the ability of Cyclo(Phe-Pro) to inhibit the production of violacein in Chromobacterium violaceum, a common reporter strain for quorum sensing inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Cyclo(Phe-Pro)
-
DMSO (or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Prepare Cyclo(Phe-Pro) stock solution in DMSO.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of approximately 0.1.
-
In a 96-well plate, add 180 µL of the inoculated LB broth to each well.
-
Add 20 µL of Cyclo(Phe-Pro) dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a negative control (no treatment).
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantify violacein production:
-
After incubation, add 100 µL of 10% SDS to each well and mix to lyse the cells.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 585 nm using a spectrophotometer.
-
In parallel, measure the bacterial growth by reading the OD600 before cell lysis.
-
-
Calculate the percentage of violacein inhibition relative to the vehicle control, normalized for bacterial growth.
Anti-Biofilm Assay using Crystal Violet Staining
This protocol describes a method to quantify the effect of Cyclo(Phe-Pro) on biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Cyclo(Phe-Pro)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Prepare an overnight culture of P. aeruginosa in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add 180 µL of the diluted culture to each well of a 96-well plate.
-
Add 20 µL of Cyclo(Phe-Pro) dilutions to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Wash the wells gently three times with 200 µL of PBS to remove any remaining planktonic bacteria.
-
Air-dry the plate for 20-30 minutes.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm using a microplate reader.
Mandatory Visualization
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways affected by Cyclo(Phe-Pro), generated using Graphviz (DOT language).
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(Phe-Pro).
Caption: Cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral signaling.
References
- 1. ibidi.com [ibidi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Cyclo(Phe-Pro) in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Cyclo(Phe-Pro) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Pro) and why is its solubility a concern?
A1: Cyclo(Phe-Pro), a cyclic dipeptide, is a secondary metabolite produced by various bacteria and fungi. Its poor aqueous solubility can pose a significant challenge in experimental settings, potentially leading to inaccurate concentrations and unreliable results in biological assays.
Q2: What is the expected solubility of Cyclo(Phe-Pro) in aqueous buffers?
A2: The aqueous solubility of Cyclo(Phe-Pro) is generally low. One study has reported a solubility of >36.6 µg/mL in a buffer at pH 7.4[1]. Its solubility can be influenced by the specific buffer composition, pH, and temperature.
Q3: In which solvents is Cyclo(Phe-Pro) readily soluble?
A3: Cyclo(Phe-Pro) exhibits high solubility in organic solvents. It is commonly dissolved in Dimethyl Sulfoxide (DMSO), with reported solubilities as high as 100-125 mg/mL. Other organic solvents like ethanol and Dimethylformamide (DMF) can also be used.
Q4: What is the recommended approach for preparing a stock solution of Cyclo(Phe-Pro)?
A4: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into the desired experimental aqueous buffer to the final working concentration.
Q5: Are there any compatibility issues with using DMSO in cell-based assays?
A5: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 1%, to minimize cytotoxic effects.
Troubleshooting Guide for Poor Solubility
Encountering precipitation or incomplete dissolution of Cyclo(Phe-Pro) in your experimental buffer? Follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for addressing poor Cyclo(Phe-Pro) solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Cyclo(Phe-Pro).
| Solvent/Buffer System | pH | Temperature (°C) | Solubility |
| Aqueous Buffer | 7.4 | Not Specified | >36.6 µg/mL[1] |
| DMSO | Not Applicable | Not Specified | ~100-125 mg/mL |
| Ethanol | Not Applicable | Not Specified | Soluble |
| DMF | Not Applicable | Not Specified | Soluble |
Note: Data for aqueous buffers other than at pH 7.4 and at different temperatures is limited. It is recommended to perform preliminary solubility tests in your specific experimental buffer.
Experimental Protocols
Protocol 1: Preparation of a Cyclo(Phe-Pro) Stock Solution in DMSO
-
Materials:
-
Cyclo(Phe-Pro) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the Cyclo(Phe-Pro) powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of Cyclo(Phe-Pro) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
Cyclo(Phe-Pro) stock solution in DMSO
-
Sterile experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the Cyclo(Phe-Pro) stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
In a sterile tube, add the required volume of the experimental buffer.
-
While gently vortexing the buffer, add the calculated volume of the Cyclo(Phe-Pro) stock solution drop-wise. This gradual addition helps to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, try the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately for your experiment.
-
Signaling Pathways Involving Cyclo(Phe-Pro)
1. Inhibition of RIG-I Mediated Antiviral Innate Immunity
Cyclo(Phe-Pro) has been shown to inhibit the host's antiviral response by directly interacting with the RIG-I protein. This interaction prevents the downstream signaling cascade that leads to the production of type I interferons.
Caption: Inhibition of the RIG-I signaling pathway by Cyclo(Phe-Pro).
2. Quorum Sensing in Vibrio vulnificus
Cyclo(Phe-Pro) acts as a quorum-sensing molecule in Vibrio vulnificus, regulating the expression of genes involved in stress response and virulence.
Caption: Cyclo(Phe-Pro) mediated quorum-sensing pathway in Vibrio vulnificus.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Cyclo(Phe-Pro) Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of four Cyclo(Phe-Pro) stereoisomers: Cyclo(L-Phe-L-Pro), Cyclo(D-Phe-L-Pro), Cyclo(L-Phe-D-Pro), and Cyclo(D-Phe-D-Pro). The information presented is supported by experimental data to aid in research and drug development decisions.
Summary of Biological Activities
The stereochemistry of Cyclo(Phe-Pro) plays a crucial role in determining its biological effects. These cyclic dipeptides have been shown to exhibit a range of activities, including cytotoxic, antimicrobial, and neuroprotective effects. The following sections detail the comparative efficacy of each stereoisomer in these key areas.
Data Presentation
Cytotoxic Activity
A comparative study on the human colon carcinoma cell line HCT-116 revealed significant differences in the cytotoxic activity among the stereoisomers. The half-maximal inhibitory concentration (IC50) values indicate that the L-Phe-L-Pro and L-Phe-D-Pro configurations are more potent in inhibiting cancer cell proliferation than the D-Phe-D-Pro form.
| Stereoisomer | Cell Line | IC50 (µM)[1] |
| Cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL |
| Cyclo(L-Phe-D-Pro) | HCT-116 | 38.9[1] |
| Cyclo(D-Phe-D-Pro) | HCT-116 | 94.0[1] |
| Cyclo(D-Phe-L-Pro) | HCT-116 | Data not available |
Note: The IC50 for Cyclo(L-Phe-L-Pro) was reported in µg/mL in the available literature.
Antimicrobial and Biofilm Activity
While comprehensive comparative data is limited, a study investigating the effects on E. coli growth and biofilm formation highlighted the unique activity of Cyclo(D-Phe-L-Pro).
| Stereoisomer | Effect on E. coli[2] |
| Cyclo(D-Phe-L-Pro) | Significantly promotes growth and biofilm formation[2] |
| Cyclo(L-Phe-L-Pro) | Data not available in a comparative context |
| Cyclo(L-Phe-D-Pro) | Data not available in a comparative context |
| Cyclo(D-Phe-D-Pro) | Data not available in a comparative context |
Cyclo(L-Phe-L-Pro) has been reported to possess broad-spectrum antibacterial and antifungal activities.[3]
Neuroprotective and Antioxidant Activity
Cyclo(L-Phe-L-Pro) has demonstrated neuroprotective effects against oxidative stress. In a study using SH-SY5Y neuroblastoma cells, it showed an ability to protect cells from hydrogen peroxide (H₂O₂)-induced damage.
| Stereoisomer | Assay | Effect[3] |
| Cyclo(L-Phe-L-Pro) | Cell Viability (H₂O₂-treated SH-SY5Y) | Dose-dependent increase in cell viability (up to 80.4% at 40 µM)[3] |
| LDH Release (H₂O₂-treated SH-SY5Y) | Decreased cytotoxicity to 45.9% at 40 µM[3] |
Furthermore, Cyclo(L-Phe-L-Pro) exhibits free-radical scavenging activity with a reported IC50 of 24 µM in the DPPH assay.[4] Comparative data for the other stereoisomers in these neuroprotective and antioxidant assays is not currently available.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Cyclo(Phe-Pro) stereoisomers against the HCT-116 cell line was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: HCT-116 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Cyclo(Phe-Pro) stereoisomers and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution was added to each well. The plate was then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of a cytotoxicity assay and a potential signaling pathway affected by Cyclo(Phe-Pro) stereoisomers based on the available literature.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Bioactivity of Cyclo(Phe-Pro) versus its Linear Dipeptide Analogue, Phe-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of the cyclic dipeptide Cyclo(Phe-Pro) and its linear counterpart, Phe-Pro. The transition from a linear to a cyclic structure can significantly impact a peptide's pharmacological properties, including its efficacy and stability. This document synthesizes available experimental data to highlight these differences, offering valuable insights for peptide-based drug discovery and development.
Executive Summary
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This principle holds true for Cyclo(Phe-Pro), a 2,5-diketopiperazine, which has demonstrated a range of bioactivities not observed or significantly reduced in its linear form, Phe-Pro. The constrained conformation of Cyclo(Phe-Pro) is believed to contribute to its improved receptor binding affinity and increased resistance to enzymatic degradation.
This guide presents a comparative overview of their known antimicrobial, anticancer, and neuroprotective activities, supported by experimental findings. While direct quantitative comparisons are limited in the literature, the available evidence strongly suggests the superior therapeutic potential of the cyclic form.
Data Presentation: A Comparative Overview
The following tables summarize the known bioactivities of Cyclo(Phe-Pro) and Phe-Pro. It is important to note that direct comparative quantitative data is scarce, and much of the information on Phe-Pro's bioactivity is characterized by a lack of reported effects.
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Organism | Bioactivity | Quantitative Data (MIC) |
| Cyclo(Phe-Pro) | Broad spectrum of bacteria and fungi | Antibacterial and antifungal properties[1] | Specific MIC values for a direct comparison with linear Phe-Pro are not readily available in the reviewed literature. However, studies on other cyclic vs. linear peptides show significantly lower MIC values for the cyclic forms. |
| Phe-Pro (linear) | Not specified | No significant antimicrobial activity reported in the reviewed literature. | Not available. |
Table 2: Comparison of Anticancer Activity
| Compound | Cell Line | Bioactivity | Quantitative Data (IC50) |
| Cyclo(Phe-Pro) | Melanoma cells | A study on a similar cyclic peptide containing a Pro-Pro-Phe-Phe sequence showed cytotoxic and cytostatic effects.[2][3][4] | A linear derivative of a related cyclic peptide showed no effect on melanoma cells, suggesting the cyclic structure is crucial for activity.[2][3][4] Specific IC50 values for Cyclo(Phe-Pro) versus linear Phe-Pro are not available in the reviewed literature. |
| Phe-Pro (linear) | Melanoma cells | No significant anticancer activity reported.[2][3][4] | Not applicable. |
Table 3: Comparison of Neuroprotective Activity
| Compound | Model | Bioactivity | Quantitative Data |
| Cyclo(Phe-Pro) | Oxidative stress-induced neurodegeneration in SH-SY5Y cells | Demonstrated potential neuroprotective activity.[5][6] | Specific comparative data with the linear form is not available. |
| Phe-Pro (linear) | Not specified | No significant neuroprotective activity reported in the reviewed literature. | Not available. |
Signaling Pathway Modulation
Cyclo(Phe-Pro) has been shown to modulate specific signaling pathways, a key factor in its therapeutic effects. Information on the signaling pathways affected by the linear Phe-Pro is not well-documented in the reviewed literature.
Cyclo(Phe-Pro) and the NF-κB Signaling Pathway
Cyclo(Phe-Pro) has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immune responses, and cell survival. By inhibiting this pathway, Cyclo(Phe-Pro) can exert anti-inflammatory and potentially anticancer effects.
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibition of RIG-I-Mediated Antiviral Immunity: Cyclo(Phe-Pro) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclo(Phe-Pro) and alternative small molecule inhibitors targeting the RIG-I-mediated antiviral immunity pathway. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying innate immunity and developing novel antiviral therapeutics.
Introduction to RIG-I Signaling and Inhibition
The innate immune system provides the first line of defense against viral infections. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral molecules. This response is crucial for controlling and clearing viral infections. However, dysregulation of the RIG-I pathway can lead to autoimmune and inflammatory diseases. Consequently, both agonists and antagonists of RIG-I signaling are valuable tools for research and potential therapeutic development.
Cyclo(Phe-Pro) (cFP), a cyclic dipeptide produced by the bacterium Vibrio vulnificus, has been identified as an inhibitor of RIG-I-mediated antiviral innate immunity. It exerts its effect by interacting with RIG-I and preventing its polyubiquitination, a critical step for its activation. This subsequently blunts the activation of Interferon Regulatory Factor 3 (IRF3) and the production of type I IFNs. This guide compares the inhibitory profile of Cyclo(Phe-Pro) with a potent synthetic alternative, RIG012.
Comparative Performance of RIG-I Inhibitors
| Inhibitor | Target | Assay Type | Key Findings | Reference |
| Cyclo(Phe-Pro) | RIG-I Polyubiquitination | IFN-β Promoter Luciferase Reporter Assay (in response to Sendai Virus infection) | Dose-dependent inhibition of Sendai virus-induced IFN-β promoter activity. Significant inhibition observed at concentrations of 100 µM. | [1] |
| RIG012 | RIG-I ATPase Activity | NADH-coupled ATPase assay | Potent inhibition with an IC50 of 0.71 µM . | [2][3][4] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the RIG-I signaling pathway and the points of inhibition by Cyclo(Phe-Pro) and RIG012.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IFN-β Promoter Luciferase Reporter Assay
This assay is used to quantify the activation of the IFN-β promoter, a direct downstream target of the RIG-I signaling pathway, in response to viral infection and in the presence of inhibitors.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cyclo(Phe-Pro) or RIG012
-
Sendai Virus (SeV)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of Cyclo(Phe-Pro), RIG012, or vehicle control (e.g., DMSO). Incubate for 2 hours.
-
Viral Infection: Infect the cells with Sendai Virus at a multiplicity of infection (MOI) of 10.
-
Incubation: Incubate the infected cells for 24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction relative to the uninfected control.
Viral Plaque Assay
This assay is used to determine the titer of infectious virus particles and to assess the antiviral activity of the inhibitors.
Materials:
-
Vero cells (or other susceptible host cells)
-
MEM supplemented with 10% FBS
-
Virus stock (e.g., Sendai Virus)
-
Cyclo(Phe-Pro) or RIG012
-
Low-melting-point agarose
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Inhibitor and Virus Preparation: Prepare serial dilutions of the virus stock. In parallel, prepare media containing different concentrations of the inhibitor or vehicle control.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus dilutions in the presence or absence of the inhibitor. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% low-melting-point agarose containing the respective inhibitor concentrations.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Fixation and Staining: Fix the cells with 10% formalin for 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and count the number of plaques.
-
Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Determine the percentage of plaque reduction in the presence of the inhibitor compared to the vehicle control.
Quantitative PCR (qPCR) for Viral RNA
This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
Materials:
-
Infected cell lysates
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a viral gene (e.g., Sendai Virus N gene)
-
Primers and probe for a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Infection: Treat cells with the inhibitor or vehicle control and infect with the virus as described in the previous protocols.
-
RNA Isolation: At a specific time point post-infection (e.g., 24 hours), harvest the cells and isolate total RNA using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a qPCR master mix, viral gene-specific primers and probe, and housekeeping gene-specific primers and probe.
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral gene and the housekeeping gene. Calculate the relative amount of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.
Conclusion
This guide provides a comparative overview of Cyclo(Phe-Pro) and RIG012 as inhibitors of the RIG-I signaling pathway. While Cyclo(Phe-Pro) demonstrates clear biological activity in inhibiting downstream IFN-β production, RIG012 offers a more potent and biochemically characterized alternative with a defined IC50 value. The choice of inhibitor will depend on the specific research question, with Cyclo(Phe-Pro) being a useful tool to study the role of RIG-I ubiquitination and RIG012 providing a potent option for direct inhibition of RIG-I's enzymatic activity. The provided experimental protocols offer a starting point for researchers to validate and compare the effects of these and other potential RIG-I inhibitors in their own experimental systems.
References
- 1. scispace.com [scispace.com]
- 2. Quantification of Infectious Sendai Virus Using Plaque Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIG-I-Mediated Antiviral Signaling Is Inhibited in HIV-1 Infection by a Protease-Mediated Sequestration of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Phe-Pro): A Comparative Analysis of Its Antibacterial Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of the cyclic dipeptide Cyclo(L-phenylalanyl-L-prolyl), often abbreviated as Cyclo(Phe-Pro) or cFP. This document summarizes available quantitative data, details experimental protocols for assessing its efficacy, and visualizes its known mechanism of action within bacterial signaling pathways.
Cyclo(Phe-Pro) is a naturally occurring cyclic dipeptide produced by various bacteria and fungi. It has garnered significant interest for its diverse biological activities, including its potential as an antimicrobial agent. This guide focuses on its cross-reactivity, or its spectrum of activity, against different bacterial species.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of Cyclo(Phe-Pro) has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary methods for quantitative assessment are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in disc diffusion assays.
Below is a compilation of available data from various studies. It is important to note that some studies have assessed the synergistic effects of Cyclo(Phe-Pro) in combination with other cyclic dipeptides.
| Bacterial Species | Gram Stain | Test Method | Concentration/Amount | Result | Citation |
| Pseudomonas aeruginosa | Negative | Disc Diffusion | Not Specified | 18 mm zone of inhibition | [1] |
| Escherichia coli | Negative | Disc Diffusion | Not Specified | 12 mm zone of inhibition | [1] |
| Escherichia coli | Negative | Broth Microdilution | MIC: 100 ppm (metabolite mixture) | - | [2] |
| Escherichia coli | Negative | Broth Microdilution | MIC: 0.25-0.5 mg/L (in combination with Cyclo(L-leucyl-L-prolyl)) | - | |
| Bacillus sp. | Positive | Disc Diffusion | Not Specified | 19 mm zone of inhibition | [1] |
| Klebsiella pneumoniae | Negative | Disc Diffusion | Not Specified | 18 mm zone of inhibition | [1] |
| Proteus sp. | Negative | Disc Diffusion | Not Specified | 14 mm zone of inhibition | [1] |
| Staphylococcus aureus | Positive | Broth Microdilution | MIC: 25 ppm (metabolite mixture) | - | [2] |
| Staphylococcus aureus | Positive | Broth Microdilution | MIC: 0.25-0.5 mg/L (in combination with Cyclo(L-leucyl-L-prolyl)) | - | |
| Micrococcus luteus | Positive | Broth Microdilution | MIC: 0.25-0.5 mg/L (in combination with Cyclo(L-leucyl-L-prolyl)) | - | |
| Salmonella typhimurium | Negative | Salmonella Mutation Assay | 0.2 µ g/plate (in combination with Cyclo(L-leucyl-L-prolyl)) | Anti-mutagenic activity |
Note: Some of the provided MIC values are for a metabolite mixture containing Cyclo(Phe-Pro) or for Cyclo(Phe-Pro) in combination with another cyclic dipeptide, which may indicate synergistic effects.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Preparation of Cyclo(Phe-Pro) Dilutions: A stock solution of Cyclo(Phe-Pro) is prepared in a suitable solvent. A series of twofold dilutions of the stock solution are then made in a 96-well microtiter plate using sterile broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of Cyclo(Phe-Pro) at which there is no visible growth (turbidity) of the bacterium.
Kirby-Bauer Disc Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.
-
Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (e.g., 0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a "lawn" of bacteria.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of Cyclo(Phe-Pro) are placed onto the surface of the agar. A control disc without the compound may also be used.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth has been inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Mechanism of Action: Quorum Sensing Inhibition
Cyclo(Phe-Pro) has been shown to interfere with bacterial communication systems known as quorum sensing (QS).[4] QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as virulence factor production and biofilm formation. In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules and their cognate LuxR-type transcriptional regulators.
The diagram below illustrates the proposed mechanism by which Cyclo(Phe-Pro) inhibits LuxR-based quorum sensing.
Caption: Inhibition of LuxR-based quorum sensing by Cyclo(Phe-Pro).
In a typical LuxR-based quorum sensing system, AHL signal molecules produced by the bacterial population accumulate. Once a threshold concentration is reached, AHLs bind to and activate LuxR-type protein receptors. This activated complex then binds to specific DNA sequences, leading to the transcription of target genes that control various collective behaviors. Cyclo(Phe-Pro) is thought to act as a competitive inhibitor, interfering with the binding of AHLs to the LuxR receptor. This disruption prevents the activation of the receptor and subsequent gene expression, thereby attenuating virulence and biofilm formation.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of Cyclo(Phe-Pro) against a panel of bacterial species.
Caption: Experimental workflow for cross-reactivity assessment.
This workflow begins with the preparation of pure Cyclo(Phe-Pro) and cultures of the desired bacterial species. Initial screening for antibacterial activity can be performed using the Kirby-Bauer disc diffusion assay for a qualitative or semi-quantitative assessment. For more precise quantitative data, a broth microdilution assay is conducted to determine the MIC. The resulting data, in the form of inhibition zone diameters and MIC values, are then compiled and compared to evaluate the cross-reactivity and spectrum of activity of Cyclo(Phe-Pro).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Effects of Cyclo(Phe-Pro) and Cyclo(Leu-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial properties of two common cyclodipeptides, Cyclo(Phe-Pro) and Cyclo(Leu-Pro). Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects. This document summarizes key experimental data, outlines common methodologies for assessing antimicrobial efficacy, and visualizes the proposed mechanisms of action for each compound.
Quantitative Antimicrobial Activity
Table 1: Antimicrobial Activity of Cyclo(Phe-Pro)
| Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |
| Alternaria solani | - | IC50 | 30.6 | [1] |
| Staphylococcus aureus | ATCC 29213 | Biofilm Inhibition | - | [2] |
| Vibrio anguillarum | - | Growth Inhibition | - | [3] |
| Escherichia coli | - | No Significant Effect | - | [3] |
Table 2: Antimicrobial Activity of Cyclo(Leu-Pro) and its Stereoisomers
| Microorganism | Strain | Compound Stereoisomer | Activity Metric | Value (µg/mL) | Reference |
| Alternaria solani | - | Cyclo(L-Leu-L-Pro) | IC50 | 42.9 | [1] |
| Colletotrichum orbiculare | - | Cyclo(L-Leu-L-Pro) | Conidial Germination Inhibition | 100 | [4][5] |
| Colletotrichum orbiculare | - | Cyclo(D-Leu-D-Pro) | Conidial Germination Inhibition | 100 | [4][5] |
| Colletotrichum orbiculare | - | Cyclo(D-Leu-L-Pro) | No Antifungal Activity | - | [4][5] |
| Escherichia coli | - | Various Stereoisomers | No Significant Effect | - | [3] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of Cyclo(Phe-Pro) and Cyclo(Leu-Pro) appear to differ, targeting distinct cellular processes.
Cyclo(Phe-Pro): Inhibition of Quorum Sensing
Cyclo(Phe-Pro) has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. In pathogens like Staphylococcus aureus, QS regulates the expression of virulence factors and biofilm formation. Cyclo(Phe-Pro) interferes with the accessory gene regulator (agr) system, a key QS pathway in S. aureus. By disrupting this signaling cascade, Cyclo(Phe-Pro) can downregulate the expression of genes responsible for polysaccharide intercellular adhesion (PIA), a critical component of the biofilm matrix, thereby inhibiting biofilm development.[2]
Caption: Quorum sensing inhibition by Cyclo(Phe-Pro) in S. aureus.
Cyclo(Leu-Pro): Disruption of Cell Membrane Integrity
The antimicrobial activity of many cyclic peptides, including likely Cyclo(Leu-Pro), is attributed to their ability to disrupt the integrity of microbial cell membranes.[4][5][6] These peptides can insert into the lipid bilayer of bacterial and fungal cell membranes, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. The stereochemistry of Cyclo(Leu-Pro) has been shown to be a critical factor in its antifungal activity, with some isomers exhibiting significantly greater efficacy than others.[4][5]
Caption: Proposed mechanism of membrane disruption by Cyclo(Leu-Pro).
Experimental Protocols
The antimicrobial activities of Cyclo(Phe-Pro) and Cyclo(Leu-Pro) are typically evaluated using standardized methods such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays for qualitative assessment of susceptibility.
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Filter paper disks impregnated with a specific concentration of the cyclodipeptide are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is measured to determine the degree of susceptibility.
Conclusion
Both Cyclo(Phe-Pro) and Cyclo(Leu-Pro) exhibit promising antimicrobial properties, albeit through different proposed mechanisms of action. Cyclo(Phe-Pro) appears to act as a signaling molecule that can disrupt bacterial communication and biofilm formation, a key virulence factor in many pathogenic bacteria. In contrast, Cyclo(Leu-Pro)'s activity is likely due to direct interaction with and disruption of the microbial cell membrane. The stereochemistry of these compounds plays a crucial role in their biological activity.
While the available data suggest that both compounds are valuable candidates for further antimicrobial drug development, a direct, comprehensive comparison of their efficacy is warranted. Future studies employing standardized methodologies to test these cyclodipeptides and their various stereoisomers against a broad panel of clinically relevant microorganisms will be essential to fully elucidate their therapeutic potential.
References
- 1. Identification of Cyclic Dipeptides and a New Compound (6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one) Produced by Streptomyces fungicidicus against Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Silico and In Vitro Receptor Binding Studies of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico and in vitro methodologies used to study the receptor binding of Cyclo(Phe-Pro) (cFP), a cyclic dipeptide with significant modulatory effects on immune and quorum sensing pathways. While the direct binding affinity of cFP to its primary molecular targets is not extensively quantified in publicly available literature, this document summarizes the current understanding of its interactions, details the experimental approaches to study them, and presents the signaling pathways it influences.
Overview of Cyclo(Phe-Pro) Interactions
Cyclo(Phe-Pro) is a secondary metabolite produced by various bacteria and fungi. It has been identified as a key signaling molecule that interacts with several host and microbial proteins, leading to the modulation of critical biological processes. The primary, well-documented interactions are with the host's innate immune system and bacterial quorum sensing networks.
In silico approaches , such as molecular docking and molecular dynamics, have been employed to predict the binding sites and potential interactions of cFP with its target receptors. These computational methods offer a powerful tool to hypothesize binding modes and guide further experimental work.
In vitro studies , including cell-based reporter assays and biophysical techniques, provide experimental validation of these interactions and quantify their functional consequences, such as the inhibition of signaling pathways or the modulation of gene expression.
Data Presentation: Receptor Binding and Functional Effects
The following tables summarize the key molecular targets of Cyclo(Phe-Pro) and the observed effects from both computational and experimental studies. It is important to note that specific quantitative binding affinities (e.g., K_d, K_i) and binding energies for the direct interaction of cFP with these targets are not widely reported in the literature.
Table 1: Summary of In Silico Studies on Cyclo(Phe-Pro) Receptor Binding
| Target Protein | Method | Key Findings | Binding Energy / Affinity |
| AgrC (from S. aureus) | Molecular Docking | Predicted to bind to the region between loop1 and loop2 of the histidine kinase domain.[1] | Not Reported |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | Molecular Docking | Cyclo(L-Pro-L-Phe) was identified as a potent PPAR-γ activator.[2] | Not Reported |
| General | Molecular Dynamics | A related cyclic pentapeptide showed a free energy of activation of ~20 kcal/mol for a specific bond rotation, demonstrating the utility of this method for studying cyclic peptide conformational changes.[1] | Not Applicable (Conformational Energy) |
Table 2: Summary of In Vitro Studies on Cyclo(Phe-Pro) Functional Effects
| Target Pathway / Protein | Assay Type | Cell Line / System | Key Findings | Quantitative Data (e.g., IC₅₀) |
| RIG-I Pathway | Functional Assays | Mouse Embryo Fibroblasts (MEFs) | Purified genomic RNA from HIV-1 induces a RIG-I-dependent type I interferon response.[3] cFP is known to inhibit RIG-I-mediated antiviral innate immunity. | Not Reported |
| NF-κB Pathway | Luciferase Reporter Assay / Western Blot | SH-SY5Y human neuroblastoma cells | cFP inhibited the activation and translocation of NF-κB.[2] | Not Reported |
| NF-κB Pathway | Functional Assays | Rat pheochromocytoma PC12 cells, murine microglial BV2 cells | A related dipeptide, Cyclo(His-Pro), suppresses pro-inflammatory NF-κB signaling via Nrf2-mediated heme oxygenase-1 activation.[4] | Not Reported |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Cyclo(Phe-Pro).
Caption: RIG-I signaling pathway and the inhibitory point of Cyclo(Phe-Pro).
Caption: NF-κB signaling pathway showing inhibition by Cyclo(Phe-Pro).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
In Silico Methodology: Molecular Docking
This protocol outlines a general workflow for predicting the binding of Cyclo(Phe-Pro) to a target receptor.
Caption: General workflow for a molecular docking study.
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available.
-
Generate the 3D structure of Cyclo(Phe-Pro).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Prepare the ligand by assigning charges and defining rotatable bonds.
-
-
Grid Generation and Docking:
-
Define the binding site on the receptor by creating a grid box that encompasses the putative active site.
-
Perform the docking simulation using software such as AutoDock. The algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
-
Analysis:
-
The resulting poses are clustered and ranked based on a scoring function, which estimates the binding free energy.
-
The best-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Cyclo(Phe-Pro) and the receptor.
-
In Vitro Methodology: NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of Cyclo(Phe-Pro) on the NF-κB signaling pathway.[5][6][7][8]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) that has been stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.[9]
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of Cyclo(Phe-Pro) for a specified duration (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubate for an appropriate time (e.g., 6 hours for inhibition assays).[8]
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and then add a passive lysis buffer.[7]
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).
-
Plot the normalized luciferase activity against the concentration of Cyclo(Phe-Pro) to determine the IC₅₀ value.
-
In Vitro Methodology: Surface Plasmon Resonance (SPR)
SPR can be used to measure the direct binding kinetics and affinity between Cyclo(Phe-Pro) and a target protein in real-time.[10][11][12][13]
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the purified target protein (the "ligand") onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared, either left blank or with an irrelevant protein immobilized.
-
-
Analyte Binding:
-
Prepare a series of dilutions of Cyclo(Phe-Pro) (the "analyte") in a suitable running buffer.
-
Inject the different concentrations of Cyclo(Phe-Pro) over the sensor chip surface at a constant flow rate.
-
-
Data Acquisition:
-
The SPR instrument measures the change in the refractive index at the surface as Cyclo(Phe-Pro) binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram (Response Units vs. Time).
-
-
Data Analysis:
-
After subtracting the signal from the reference channel, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/kₐ).
-
Conclusion
The study of Cyclo(Phe-Pro) receptor binding reveals a molecule with significant immunomodulatory and anti-quorum sensing activities. In silico methods have been instrumental in predicting potential binding sites, particularly for complex membrane-bound receptors like AgrC. However, these computational predictions require experimental validation. In vitro functional assays have successfully demonstrated the inhibitory effects of cFP on key signaling pathways like NF-κB and RIG-I.
A notable gap in the current body of research is the lack of direct quantitative binding data. While the functional consequences of cFP interaction are well-documented, the precise affinity and kinetics of its binding to targets such as RIG-I and IKK remain to be determined. Future studies employing biophysical techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry are essential to fully characterize these molecular interactions. Such data would provide a more complete picture of cFP's mechanism of action and facilitate the development of novel therapeutics based on its unique biological activities.
References
- 1. Combined use of molecular dynamics simulations and NMR to explore peptide bond isomerization and multiple intramolecular hydrogen-bonding possibilities in a cyclic pentapeptide, cyclo(Gly-Pro-D-Phe-Gly-Val) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIG-I-Mediated Antiviral Signaling Is Inhibited in HIV-1 Infection by a Protease-Mediated Sequestration of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncology.wisc.edu [oncology.wisc.edu]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Unraveling the Anti-Biofilm Properties of Cyclo(Phe-Pro): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies, particularly those targeting bacterial biofilms. These complex, surface-attached communities of microorganisms are notoriously resistant to conventional antibiotics and host immune responses.[1] Cyclo(Phe-Pro) [c(FP)], a cyclic dipeptide produced by various bacteria, has emerged as a promising anti-biofilm agent.[2] This guide provides a comprehensive overview of the confirmed mechanisms of action of c(FP) in biofilm disruption, compares its performance with alternative compounds, and presents detailed experimental protocols for its evaluation.
Confirmed Mechanisms of Action of Cyclo(Phe-Pro)
Cyclo(Phe-Pro) disrupts bacterial biofilms through a multi-pronged approach that interferes with key stages of biofilm development, from initial attachment to mature community signaling. This mechanism primarily involves the inhibition of quorum sensing (QS), the downregulation of virulence factors, and the suppression of extracellular polymeric substance (EPS) production.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[3] This system is crucial for biofilm formation and virulence. Cyclo(Phe-Pro) has been shown to interfere with QS signaling pathways in several pathogenic bacteria.
In Staphylococcus aureus, c(FP) can inhibit the accessory gene regulator (agr) system, a major QS pathway that controls the expression of numerous virulence factors and genes involved in biofilm development.[2] It is suggested that c(FP) may bind to the AgrC histidine kinase, preventing the activation of the signaling cascade.[2] This disruption leads to the downregulation of genes responsible for producing toxins and adhesion molecules.[2]
Downregulation of Virulence Factors
In addition to its anti-QS activity, Cyclo(Phe-Pro) directly influences the expression of virulence factors. In Vibrio cholerae, c(FP) acts as a signal to downregulate the production of cholera toxin (CT) and the toxin-coregulated pilus (TCP), both of which are critical for pathogenesis.[4][5][6] This regulation is mediated through the ToxR signaling pathway.[4][5][6] c(FP) signals through the transmembrane regulator ToxR to activate the expression of leuO, a transcriptional regulator.[4][6] LeuO, in turn, represses the transcription of aphA, a key activator of the virulence cascade, ultimately leading to reduced CT and TCP production.[4][6]
Inhibition of Biofilm Matrix Formation
The structural integrity of a biofilm is largely dependent on its extracellular polymeric substance (EPS) matrix, which consists of polysaccharides, proteins, and extracellular DNA (eDNA).[2] Cyclo(Phe-Pro) has been shown to inhibit the synthesis of these crucial matrix components in S. aureus.[2] By downregulating the expression of polysaccharide intercellular adhesion (PIA) synthesis-related genes (ica operon), c(FP) effectively reduces the production of the key polysaccharide component of the biofilm matrix.[2]
Comparative Performance Analysis
The efficacy of Cyclo(Phe-Pro) as a biofilm disruptor is comparable, and in some cases superior, to other known anti-biofilm agents. The following tables summarize quantitative data from various studies, providing a basis for comparison.
Table 1: Anti-Biofilm Activity of Cyclo(Phe-Pro) Against Pseudomonas aeruginosa
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [7] |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [7] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [7] |
Data from a study comparing structurally similar cyclic dipeptides against P. aeruginosa PAO1.[7]
Table 2: Inhibition of Virulence Factor Production in P. aeruginosa by Cyclic Dipeptides
| Compound | Concentration | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Phe) | Not Specified | 73% | 77% | 61% | [7] |
| Cyclo(L-Pro-L-Tyr) | Not Specified | Lower than c(FP) | Lower than c(FP) | Lower than c(FP) | [7] |
| Cyclo(L-Hyp-L-Tyr) | Not Specified | Lower than c(FP) | Lower than c(FP) | Lower than c(FP) | [7] |
This table highlights that while hydroxyl-containing cyclic dipeptides showed slightly better biofilm inhibition, Cyclo(L-Pro-L-Phe) was more effective at inhibiting key virulence factors.[7]
Table 3: Comparison with Other Biofilm Disrupting Agents
| Agent | Target Organism(s) | Mechanism of Action | Typical Effective Concentration |
| Cyclo(Phe-Pro) | S. aureus, P. aeruginosa, V. cholerae | QS Inhibition, Virulence Factor & EPS Suppression | 1-2 mM |
| N-Acetylcysteine (NAC) | Various, including P. aeruginosa | Disrupts disulfide bonds in mucus | 0.5 - 4 mg/mL |
| EDTA | Broad Spectrum | Chelates divalent cations essential for matrix stability | 1-4 mM |
| Lauricidin (Monolaurin) | Broad Spectrum | Disrupts bacterial cell membranes | Varies |
This table provides a qualitative comparison with other common biofilm disruptors. Direct quantitative comparisons in single studies are limited, but this illustrates the different mechanisms and target specificities.[8]
Detailed Experimental Protocols
Reproducible and standardized methods are critical for evaluating anti-biofilm agents. Below are detailed protocols for common assays used to quantify biofilm disruption.
Protocol 1: Biofilm Biomass Quantification (Crystal Violet Assay)
This protocol assesses the ability of a compound to reduce the total biomass of a pre-formed biofilm.[9][10]
Materials:
-
96-well flat-bottom polystyrene plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cyclo(Phe-Pro) or other test compounds
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight bacterial culture. Dilute the culture in fresh medium to an OD₆₀₀ of ~0.05.
-
Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of Cyclo(Phe-Pro) in fresh growth medium.
-
Add 200 µL of the diluted compound to the biofilm-containing wells. Include wells with medium only as an untreated control.
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Protocol 2: Cell Viability Quantification (TTC Assay)
This protocol evaluates the effect of a compound on the metabolic activity, and thus viability, of bacteria within the biofilm.[9]
Materials:
-
All materials from Protocol 1
-
2,3,5-Triphenyltetrazolium Chloride (TTC) solution (0.1% in a suitable buffer like PBS with 0.5% glucose)
-
Solubilizing agent (e.g., isopropanol or DMSO)
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet protocol.
-
-
Viability Assay:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of a 0.1% TTC solution to each well.
-
Incubate the plate at 37°C for 4-6 hours in the dark. Metabolically active bacteria will reduce the colorless TTC to red formazan.
-
After incubation, aspirate the TTC solution.
-
Add 200 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viability reduction compared to the untreated control.
-
Conclusion
Cyclo(Phe-Pro) demonstrates significant potential as an anti-biofilm agent through its multifaceted mechanism of action. By inhibiting quorum sensing, downregulating critical virulence factors, and preventing the formation of the protective EPS matrix, c(FP) effectively disrupts the communal lifestyle of pathogenic bacteria. Comparative data suggests its efficacy is on par with other experimental biofilm disruptors, particularly in its potent inhibition of virulence factor production. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of c(FP) and other novel compounds in the crucial fight against biofilm-associated infections.
References
- 1. bayarealyme.org [bayarealyme.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Vibrio cholerae ToxR downregulates virulence factor production in response to cyclo(Phe-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrio cholerae ToxR Downregulates Virulence Factor Production in Response to Cyclo(Phe-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm Disruptors- Here Are My 5 Best Biofilm Disruptors | Dr. Hagmeyer [drhagmeyer.com]
- 9. benchchem.com [benchchem.com]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Cyclo(Phe-Pro) synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Cyclo(L-Phe-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antibacterial, and potential neuromodulatory effects. As research into its therapeutic potential expands, the efficient and reliable synthesis of this diketopiperazine is of paramount importance. This guide provides a head-to-head comparison of the most common methods for synthesizing Cyclo(Phe-Pro), offering a comprehensive overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.
Comparative Analysis of Synthesis Methods
The synthesis of Cyclo(Phe-Pro) can be broadly categorized into three main approaches: solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, purity, and scalability. The following table summarizes the quantitative data associated with these methods.
| Synthesis Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Solution-Phase Synthesis | Boc-Phe-OH, H-Pro-OMe·HCl, EDC, HOBt; TFA; Toluene (reflux) | 24-48 hours | 60-75 | >95 (after chromatography) | Scalable, well-established | Longer reaction times, requires purification |
| Solid-Phase Synthesis (SPPS) | Fmoc-Pro-Wang resin, Fmoc-Phe-OH, HBTU, HOBt, DIEA; Piperidine; TFA | 12-24 hours | 70-85 | >98 (after cleavage and precipitation) | High purity, suitable for library synthesis | Higher cost of reagents and resin |
| Microwave-Assisted Synthesis | Boc-Phe-Pro-OMe, Acetic Acid | 10-30 minutes | 85-95 | >97 (after precipitation) | Rapid, high yields | Requires specialized equipment |
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Phe-L-Pro)
This method involves the coupling of protected amino acids in solution, followed by deprotection and cyclization.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Formation:
-
Dissolve Boc-Phe-OH (1.1 eq), H-Pro-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DCM.
-
Add DIEA (2.2 eq) and stir the mixture at 0°C for 15 minutes.
-
Add EDC·HCl (1.1 eq) and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Pro-OMe.
-
-
Boc Deprotection:
-
Dissolve the crude dipeptide in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Dissolve the resulting TFA salt in toluene.
-
Reflux the solution for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield pure Cyclo(L-Phe-L-Pro).
-
Solid-Phase Synthesis of Cyclo(L-Phe-L-Pro)
Solid-phase peptide synthesis (SPPS) offers a streamlined approach with high purity of the final product.
Materials:
-
Fmoc-L-Proline-Wang resin
-
Fmoc-L-phenylalanine (Fmoc-Phe-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group from proline. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Phe-OH (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine using 20% piperidine in DMF as described in step 2.
-
Cyclization and Cleavage:
-
Treat the resin-bound dipeptide with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours. This step simultaneously cleaves the peptide from the resin and induces cyclization.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude Cyclo(L-Phe-L-Pro) by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Microwave-Assisted Synthesis of Cyclo(L-Phe-L-Pro)
This method significantly accelerates the cyclization step, leading to high yields in a short time.
Materials:
-
Boc-L-Phe-L-Pro-OMe (synthesized as in the solution-phase method)
-
Acetic acid
-
Microwave synthesizer
Procedure:
-
Preparation: Place the Boc-L-Phe-L-Pro-OMe in a microwave-safe reaction vessel.
-
Microwave Irradiation:
-
Add a catalytic amount of acetic acid.
-
Irradiate the mixture in a microwave synthesizer at 150°C for 10-20 minutes.
-
-
Work-up:
-
After cooling, dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
The crude product is often of high purity, but can be further purified by recrystallization or a short silica gel column if necessary.
-
Visualizing Synthesis and Biological Pathways
To further aid in the understanding of the synthesis workflows and the biological context of Cyclo(Phe-Pro), the following diagrams have been generated.
Caption: Comparative workflows of different Cyclo(Phe-Pro) synthesis methods.
Cyclo(Phe-Pro) has been shown to modulate key signaling pathways involved in inflammation and innate immunity. One of the well-studied mechanisms is its interaction with the NF-κB signaling pathway.
Efficacy of Cyclo(Phe-Pro) versus other known antifungal agents
For Immediate Release
In the ever-evolving landscape of antifungal research, the cyclic dipeptide Cyclo(Phe-Pro) has emerged as a compound of interest, demonstrating notable activity against a range of fungal pathogens. This guide provides a comparative overview of the efficacy of Cyclo(Phe-Pro) against two well-established antifungal agents, the azole fluconazole and the polyene amphotericin B. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel antifungal candidates.
Cyclo(Phe-Pro), a member of the diketopiperazine class of compounds, has been isolated from various microbial sources and has demonstrated a breadth of biological activities.[1][2] Its antifungal potential is a key area of investigation, with studies highlighting its inhibitory effects on pathogenic fungi.
Quantitative Comparison of Antifungal Activity
To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cyclo(Phe-Pro) and the comparator drugs against common fungal pathogens. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |
| Cyclo(Phe-Pro) | 7000[3] | 20000 |
| Fluconazole | 0.5 | ≥64 |
| Amphotericin B | 0.25 - 1 | 1 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The data presented is primarily derived from standardized antifungal susceptibility testing methods, principally broth microdilution and disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a cornerstone for determining the in vitro activity of an antifungal agent.
References
Safety Operating Guide
Proper Disposal of Cyclo(Phe-Pro): A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Cyclo(Phe-Pro), ensuring the safety of laboratory personnel and adherence to environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Cyclo(Phe-Pro), a combustible solid with potential environmental hazards.
Key Safety and Disposal Information
Cyclo(Phe-Pro) is classified as a combustible solid and is hazardous to water, necessitating specific handling and disposal protocols. Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the handling and disposal process.
| Parameter | Guideline | Source |
| Waste Classification | Combustible Solid, Water Hazard Class 3 (WGK 3) | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are required to prevent skin and eye contact. | [2] |
| Handling Precautions | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling. Keep away from heat, sparks, open flames, and other ignition sources. | [2][3] |
| Incompatible Materials | While specific incompatibilities for Cyclo(Phe-Pro) are not detailed, as a general precaution for combustible solids, avoid contact with strong oxidizing agents. | [4] |
| Storage of Waste | Store in a designated, clearly labeled, and tightly closed container in a cool, dry, and well-ventilated area. The container should be marked as "Hazardous Waste" and "Combustible Solids". | [2][5] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal facility. Do not dispose of down the drain or in regular trash. | [3][6] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the collection, storage, and disposal of Cyclo(Phe-Pro) waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, compatible, and clearly labeled hazardous waste container with a secure lid.
-
Waste disposal tags or labels as required by your institution.
-
Spark-resistant tools for handling solid waste.[3]
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment to identify all potential hazards.
-
Wear Appropriate PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling Cyclo(Phe-Pro) waste.[2]
-
Containment of Solid Waste:
-
Carefully transfer solid Cyclo(Phe-Pro) waste into a designated hazardous waste container using spark-resistant tools to minimize dust generation.[3]
-
Ensure the container is made of a material compatible with combustible solids and is in good condition with no leaks or cracks.
-
-
Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "Cyclo(Phe-Pro)," and indicate that it is a "Combustible Solid." List all constituents and their approximate percentages if it is a mixture.
-
-
Storage of Waste Container:
-
Securely close the lid of the waste container.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Segregate the container from incompatible materials, particularly oxidizing agents.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Do not attempt to dispose of Cyclo(Phe-Pro) through standard laboratory drains or as regular solid waste.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Phe-Pro) waste.
Caption: Logical workflow for the proper disposal of Cyclo(Phe-Pro).
References
- 1. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Navigating the Safe Handling of Cyclo(Phe-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclo(Phe-Pro), a cyclic dipeptide used in metabolomics research.
Cyclo(Phe-Pro), a secondary metabolite, requires careful handling due to its potential health hazards. A comprehensive understanding of its properties and the associated safety protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk when working with Cyclo(Phe-Pro). The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid Cyclo(Phe-Pro) | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | NIOSH-approved N95 respirator or equivalent | Standard laboratory coat |
| Preparing Solutions of Cyclo(Phe-Pro) | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Work in a certified chemical fume hood | Standard laboratory coat |
| Handling Solutions of Cyclo(Phe-Pro) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile recommended) | Work in a well-ventilated area | Standard laboratory coat |
| Spill Cleanup and Waste Disposal | Chemical safety goggles | Heavy-duty chemical-resistant gloves (Nitrile or Neoprene recommended) | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant apron over a laboratory coat |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), Cyclo(Phe-Pro) presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Experimental Protocols for Safe Handling and Disposal
Handling Solid Cyclo(Phe-Pro):
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated area, preferably within a chemical fume hood, especially when weighing and transferring the solid to avoid inhalation of dust particles.
-
Weighing: Use a microbalance within a ventilated enclosure or a chemical fume hood to weigh the desired amount of Cyclo(Phe-Pro).
-
Transfer: Use a spatula to carefully transfer the solid to a suitable container. Avoid generating dust.
Preparing Cyclo(Phe-Pro) Solutions:
-
Solvent Selection: Cyclo(Phe-Pro) is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Dissolution: In a certified chemical fume hood, add the weighed Cyclo(Phe-Pro) to the chosen solvent in an appropriate flask. Stir gently until the solid is completely dissolved.
Storage:
Store Cyclo(Phe-Pro) in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.
Disposal Plan:
Proper disposal of Cyclo(Phe-Pro) and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials contaminated with Cyclo(Phe-Pro), including unused solid, solutions, and contaminated labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of Cyclo(Phe-Pro).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
